Product packaging for B026(Cat. No.:)

B026

Cat. No.: B1192242
M. Wt: 556.5176
InChI Key: DYRHOWZLCQQLTA-HOFKKMOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

B026 is a novel, highly selective, potent inhibitor of p300/CBP histone acetyltransferases (HAT) with IC50 values of 1.8 nM to p300 and 9.5 nM to CBP enzyme inhibitory activity.

Properties

Molecular Formula

C28H24F4N4O4

Molecular Weight

556.5176

IUPAC Name

(S)-1'-(2-((S)-7-Fluoro-3-(trifluoromethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-oxoethyl)-5-(1-methyl-1H-pyrazol-4-yl)-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

InChI

InChI=1S/C28H24F4N4O4/c1-34-12-19(11-33-34)16-2-4-21-17(8-16)6-7-27(21)10-24(37)36(26(27)39)14-25(38)35-13-18-9-20(29)3-5-22(18)40-15-23(35)28(30,31)32/h2-5,8-9,11-12,23H,6-7,10,13-15H2,1H3/t23-,27-/m0/s1

InChI Key

DYRHOWZLCQQLTA-HOFKKMOUSA-N

SMILES

O=C([C@]12CCC3=C1C=CC(C4=CN(C)N=C4)=C3)N(CC(N5[C@H](C(F)(F)F)COC6=CC=C(F)C=C6C5)=O)C(C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

B026;  B-026;  B 026

Origin of Product

United States

Foundational & Exploratory

The Role of B026 in Transcriptional Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the multifaceted role of molecules designated as "B026" in the intricate process of transcriptional regulation. The term "this compound" has been used to identify at least two distinct entities in scientific literature: a potent small molecule inhibitor of the p300/CBP histone acetyltransferase (HAT) family, and a basic helix-loop-helix (bHLH) transcription factor in rice, Os-bHLH026. This guide will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols relevant to both of these molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: this compound - A Selective p300/CBP Histone Acetyltransferase (HAT) Inhibitor

The small molecule this compound is a highly selective and potent inhibitor of the closely related histone acetyltransferases p300 and CBP. These enzymes play a critical role in transcriptional activation by acetylating histone proteins, which leads to a more open chromatin structure that is accessible to the transcriptional machinery. By inhibiting p300/CBP, this compound can modulate the expression of key genes, including oncogenes, making it a molecule of significant interest in cancer research and drug development.

Mechanism of Action

This compound exerts its effects by binding to the active site of p300 and CBP, preventing them from transferring acetyl groups to their histone substrates. A primary target of p300/CBP is histone H3 at lysine 27 (H3K27). Acetylation of this residue (H3K27Ac) is a hallmark of active enhancers and promoters. By inhibiting p300/CBP, this compound leads to a dose-dependent reduction in H3K27Ac levels. This, in turn, results in the downregulation of genes regulated by these acetylated regions, such as the proto-oncogene MYC, which is known to be regulated by super-enhancers rich in p300/CBP.[1]

B026_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Histones Histones p300_CBP->Histones Acetylates H3K27Ac H3K27Ac Histones->H3K27Ac Forms Open_Chromatin Open Chromatin H3K27Ac->Open_Chromatin Promotes Chromatin Condensed Chromatin MYC_Gene MYC Gene Open_Chromatin->MYC_Gene Allows Access To Transcription Transcription MYC_Gene->Transcription Is Transcribed HAT_Assay_Workflow start Start prepare_mix Prepare Reaction Mix (p300/CBP, Histone H3) start->prepare_mix add_this compound Add this compound (Varying Concentrations) prepare_mix->add_this compound add_acetyl_coa Add Acetyl-CoA to Start Reaction add_this compound->add_acetyl_coa incubate Incubate at 30°C add_acetyl_coa->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection measure_signal Measure Signal (Fluorescence/Absorbance) add_detection->measure_signal calculate_ic50 Calculate IC50 measure_signal->calculate_ic50 end End calculate_ic50->end OsbHLH026_Regulation cluster_rice_nucleus Rice Nucleus OsbHLH026 Os-bHLH026 Promoter_CPS2 Promoter of OsCPS2 OsbHLH026->Promoter_CPS2 Binds to Promoter_KSL6 Promoter of OsKSL6 OsbHLH026->Promoter_KSL6 Binds to Transcription_CPS2 Transcription of OsCPS2 Promoter_CPS2->Transcription_CPS2 Activates Transcription_KSL6 Transcription of OsKSL6 Promoter_KSL6->Transcription_KSL6 Activates Y1H_Assay_Workflow start Start clone_tf Clone Os-bHLH026 into pGADT7 start->clone_tf clone_promoter Clone Target Promoter into pHIS2 start->clone_promoter co_transform Co-transform Yeast with Both Plasmids clone_tf->co_transform clone_promoter->co_transform plate_selective Plate on Selective Media (-Leu, -Trp, -His + 3-AT) co_transform->plate_selective incubate_yeast Incubate plate_selective->incubate_yeast observe_growth Observe for Yeast Growth incubate_yeast->observe_growth end End observe_growth->end

References

Delving into the Downstream Universe of B026: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Potent and Selective p300/CBP Histone Acetyltransferase Inhibitor

This technical guide provides a comprehensive overview of the downstream targets and mechanism of action of B026, a highly potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and molecular biology. Herein, we consolidate quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity and potency against the paralogous transcriptional co-activators p300 and CBP. These HATs play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, thereby influencing chromatin structure and the recruitment of transcriptional machinery. Dysregulation of p300/CBP activity is implicated in various human diseases, most notably cancer, making them attractive therapeutic targets. This compound has emerged as a critical tool for elucidating the specific functions of p300/CBP and as a promising candidate for anti-cancer therapies.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its inhibitory activity and cellular effects across various contexts.

Table 1: In Vitro Enzymatic Inhibition

TargetIC50 (nM)Reference
p3001.8[1]
CBP9.5[1]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Maver-1Mantle Cell Lymphoma2.6[2]
MV-4-11Acute Myeloid Leukemia4.2[2]
22Rv1Prostate Cancer4.4[2]
LnCaP-FGCProstate Cancer9.8[2]
Kasumi-1Acute Myeloid Leukemia40.5[2]
K562Chronic Myeloid Leukemia104.4[2]

Table 3: In Vivo Anti-tumor Efficacy

Animal ModelCancer TypeDosageTumor Growth Inhibition (TGI)Reference
Balb/c female miceNot Specified50 mg/kg (p.o., daily)75.0%[2]
Balb/c female miceNot Specified100 mg/kg (p.o., daily)85.7%[2]

Core Mechanism of Action: Histone Acetyltransferase Inhibition

This compound exerts its primary effect by inhibiting the catalytic HAT domain of p300 and CBP. This leads to a global reduction in histone acetylation, particularly at lysine 27 of histone H3 (H3K27ac), a hallmark of active enhancers and promoters.

cluster_inhibition Effect of this compound This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Inhibits Histones Histones p300_CBP->Histones Acetylates Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Chromatin Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits MYC_Enhancer MYC Enhancer p300_CBP->MYC_Enhancer Activates H3K27ac H3K27ac MYC_Enhancer->H3K27ac Promotes MYC_Gene MYC Gene H3K27ac->MYC_Gene Activates Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Cell_Proliferation Cell Proliferation MYC_mRNA->Cell_Proliferation Drives cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Heating Gradient A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Western Blot (Analyze Soluble Fraction) D->E F 6. Data Analysis (Melting Curve Shift) E->F

References

B026: A Deep Dive into its Impact on Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

B026 is a highly potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These two proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. This compound exerts its effects by competitively binding to the active site of p300/CBP, leading to a global reduction in histone acetylation, most notably at lysine 27 of histone H3 (H3K27Ac). This epigenetic modification is a key marker of active enhancers and promoters. The inhibition of p300/CBP by this compound results in the downregulation of a specific set of genes, including the prominent oncogene MYC, leading to anti-proliferative effects in various cancer cell lines. This guide provides a comprehensive overview of this compound, its mechanism of action, its impact on gene expression, and detailed experimental protocols for its study.

Mechanism of Action of this compound

This compound is a selective, potent, and orally active inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP.[1][2] p300 and CBP are highly homologous proteins that act as transcriptional co-activators, influencing the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis.[3][4] They catalyze the transfer of an acetyl group from acetyl-CoA to the lysine residues of histones and other proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to transcription factors.

This compound's primary mechanism of action is the direct inhibition of the catalytic HAT domain of p300 and CBP. This leads to a dose-dependent decrease in the acetylation of histone H3 at lysine 27 (H3K27Ac), a hallmark of active enhancers and promoters.[1] The reduction in H3K27Ac at gene regulatory regions, particularly super-enhancers, results in the transcriptional repression of key oncogenes, most notably MYC.[1][5][6] The downregulation of MYC is a critical downstream effect of this compound, contributing significantly to its anti-cancer activity.[5][6]

Signaling Pathway of this compound Action

B026_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits H3K27Ac H3K27Ac This compound->H3K27Ac Reduces MYC_Gene MYC Gene This compound->MYC_Gene Downregulates Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Inhibits p300_CBP_n p300/CBP p300_CBP->p300_CBP_n Translocates p300_CBP_n->H3K27Ac Catalyzes Acetylation Histones Histones Histones->H3K27Ac H3K27Ac->MYC_Gene Activates Transcription MYC_Protein MYC Protein MYC_Gene->MYC_Protein Expression MYC_Protein->Cell_Proliferation Promotes

Caption: this compound inhibits p300/CBP, reducing H3K27Ac and downregulating MYC expression.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell LineAssay Type
p3001.8-Enzymatic Assay
CBP9.5-Enzymatic Assay

Data sourced from Yang et al., 2020.[3][5][7][8]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeEC50 (nM)
Maver-1Mantle Cell Lymphoma2.6
MV-4-11Acute Myeloid Leukemia4.2
22Rv1Prostate Cancer4.4
LnCaP-FGCProstate Cancer9.8
Kasumi-1Acute Myeloid Leukemia40.5
K562Chronic Myeloid Leukemia104.4

Data sourced from Yang et al., 2020.[7]

Table 3: In Vivo Anti-tumor Efficacy of this compound
Animal ModelTumor TypeDosage (mg/kg, p.o.)Tumor Growth Inhibition (%)
balb/c female miceMV-4-11 xenograft5075.0
balb/c female miceMV-4-11 xenograft10085.7

Data sourced from Yang et al., 2020.[7]

Impact on Gene Expression Profiles

The primary impact of this compound on gene expression is the downregulation of genes regulated by p300/CBP-mediated acetylation. A key target of this inhibition is the MYC oncogene.[1][5][6]

In MV-4-11 acute myeloid leukemia cells, treatment with this compound leads to a dose-dependent decrease in MYC mRNA and protein levels.[1] This is a direct consequence of the reduction in H3K27Ac at the super-enhancer regions that drive MYC expression.[1] The global impact of this compound on gene expression can be assessed using techniques like RNA-sequencing (RNA-seq). Such studies would likely reveal a broader signature of downregulated genes involved in cell cycle progression, metabolism, and other pathways driven by transcription factors that recruit p300/CBP.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_bioinformatics Bioinformatics Analysis Cell_Culture Cancer Cell Lines (e.g., MV-4-11) Treatment Treat with this compound (various concentrations and time points) Cell_Culture->Treatment Control Vehicle Control (e.g., DMSO) Cell_Culture->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Quality Control of Sequencing Reads Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway and Gene Ontology Analysis DEA->Pathway_Analysis

Caption: Workflow for analyzing this compound's impact on gene expression.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro p300/CBP HAT Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p300 and CBP.

Materials:

  • Recombinant human p300 or CBP enzyme

  • Histone H3 peptide (substrate)

  • Acetyl-CoA (co-substrate)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection reagent (e.g., radioactive [3H]acetyl-CoA and scintillation counting, or a fluorescent-based detection system)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, p300 or CBP enzyme, and the histone H3 peptide.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter paper and washing).

  • Quantify the acetylated histone H3 peptide using the chosen detection method.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV-4-11, 22Rv1)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • 96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Prepare a serial dilution of this compound in the complete cell culture medium.

  • Remove the old medium and add the medium containing the serially diluted this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Western Blot Analysis of H3K27Ac and MYC

Objective: To assess the effect of this compound on the protein levels of H3K27Ac and MYC.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27Ac, anti-total Histone H3, anti-MYC, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 6-24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for cancers dependent on p300/CBP activity. Its well-defined mechanism of action, potent in vitro and in vivo activity, and clear impact on the expression of key oncogenes like MYC make it a subject of significant interest in the field of epigenetics and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the biological effects of this compound and its potential clinical applications.

References

Unraveling the Selectivity of B026: A Technical Guide to a Potent p300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of B026, a potent and orally active inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). This compound has demonstrated significant potential in preclinical studies, particularly in the context of androgen receptor-positive prostate cancer.[1] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, serving as a valuable resource for researchers in oncology and drug discovery.

Quantitative Assessment of this compound Potency and Selectivity

This compound exhibits high potency against both p300 and CBP, with a notable preference for p300. The inhibitory activity of this compound was determined using in vitro enzymatic assays, and its target engagement in a cellular context was confirmed through the Cellular Thermal Shift Assay (CETSA).

Table 1: In Vitro Inhibitory Activity of this compound against p300 and CBP

TargetIC50 (nM)
p3001.8
CBP9.5

Data sourced from Yang Y, et al. J Med Chem. 2020.[1]

Table 2: Selectivity Profile of this compound against a Panel of Off-Targets

A comprehensive selectivity profile of this compound was established by screening it against a panel of kinases and other related proteins. The results demonstrate the high selectivity of this compound for p300/CBP.

Target FamilyNumber of Targets Tested% Inhibition at 1 µM
Kinases>400Generally low
Other HATs(Specifics not detailed in provided abstracts)>2000-fold more selective for p300/CBP

Detailed selectivity panel data is typically found in the supplementary information of the primary publication.

Core Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the selectivity and potency of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

The inhibitory activity of this compound against p300 and CBP was quantified using a biochemical assay that measures the acetylation of a histone substrate.

Protocol:

  • Reaction Setup: The assay is performed in a 384-well plate format. Each well contains the respective enzyme (p300 or CBP), the histone H3 peptide substrate, and acetyl-CoA in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.1 M NaCl, 1 mM DTT, 0.05% BSA).

  • Inhibitor Addition: this compound is added to the wells at varying concentrations to determine the dose-response relationship.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: The level of histone acetylation is quantified using a sensitive detection method, such as the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. This involves the addition of streptavidin-coated donor beads that bind to a biotinylated histone substrate and antibody-coated acceptor beads that recognize the acetylated lysine residue. Upon excitation, a luminescent signal is generated when the beads are in close proximity, which is proportional to the amount of acetylated substrate.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique used to verify the direct binding of a compound to its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[2][3][4]

Protocol:

  • Cell Treatment: Intact cells (e.g., MV-4-11) are treated with either this compound or a vehicle control (DMSO) and incubated to allow for compound uptake and target binding.

  • Thermal Challenge: The treated cells are then subjected to a temperature gradient for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble p300 or CBP in the supernatant is quantified using a protein detection method such as Western blotting or AlphaLISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein.

Signaling Pathways and Experimental Workflows

p300 and CBP are crucial transcriptional co-activators involved in a multitude of signaling pathways that regulate cell growth, differentiation, and apoptosis. The inhibitory action of this compound on p300/CBP can therefore impact these critical cellular processes.

p300/CBP in Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of p300/CBP in the Wnt, p53, and HIF-1α signaling pathways.

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF p300_CBP p300/CBP TCF_LEF->p300_CBP Recruits Target_Genes Target Gene Transcription p300_CBP->Target_Genes Activates

Caption: Wnt Signaling Pathway and the Role of p300/CBP.

p53_Signaling cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm/Nucleus cluster_response Cellular Response DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Phosphorylates & Activates MDM2 MDM2 p53->MDM2 Inhibits p300_CBP p300/CBP p53->p300_CBP Recruits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Promotes Degradation p300_CBP->p53 Acetylation (Stabilizes)

Caption: p53 Signaling Pathway and p300/CBP-mediated Acetylation.

HIF1a_Signaling cluster_stimulus Cellular Condition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia (Low Oxygen) PHDs_VHL PHDs/VHL Hypoxia->PHDs_VHL Inhibits HIF1a HIF-1α HIF1a_Nuc HIF-1α HIF1a->HIF1a_Nuc Stabilizes & Translocates PHDs_VHL->HIF1a Promotes Degradation HIF1b HIF-1β (ARNT) HIF1a_Nuc->HIF1b Dimerizes HRE Hypoxia Response Element (DNA) HIF1a_Nuc->HRE HIF1b->HRE p300_CBP p300/CBP Target_Genes Target Gene Transcription p300_CBP->Target_Genes Activates HRE->p300_CBP Recruits

Caption: HIF-1α Signaling Pathway and Transcriptional Co-activation by p300/CBP.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental procedures used to characterize this compound.

HAT_Assay_Workflow A Prepare Reaction Mix (p300/CBP, Histone Peptide, Acetyl-CoA) B Add this compound at Varying Concentrations A->B C Incubate at 30°C B->C D Add AlphaLISA Detection Reagents C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: In Vitro HAT Assay Workflow.

CETSA_Workflow A Treat Cells with this compound or Vehicle Control B Apply Temperature Gradient A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble p300/CBP D->E F Generate Melting Curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

References

An In-depth Technical Guide on the Characterization of Novel Chemical Probes for Histone Acetyltransferase (HAT) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial in epigenetic regulation. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, a process that generally leads to a more open chromatin structure and increased gene transcription.[1][2][3][4] The dysregulation of HAT activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention and mechanistic studies.[1][3][5]

A chemical probe is a small molecule designed for the potent and selective modulation of a specific protein target's function.[6][7] Such probes are invaluable tools for dissecting the biological roles of their target proteins in cellular and in vivo models. This guide provides a comprehensive overview of the necessary experimental framework for the validation and use of a novel chemical probe for HAT activity. While initial searches for a specific probe designated "B026" did not yield public information, this document will use a hypothetical probe, "Probe X" , to illustrate the data, protocols, and visualizations required to thoroughly characterize a new chemical probe for HATs.

Quantitative Data Presentation

The rigorous characterization of a chemical probe necessitates quantitative assessment of its potency, selectivity, and cellular activity. The following tables present hypothetical data for "Probe X" to serve as a template for researchers.

Table 1: In Vitro Enzymatic Activity of Probe X against a Panel of Histone Acetyltransferases

Target HATIC50 (nM)Assay Format
p300 50 Radiometric
CBP75Radiometric
PCAF>10,000Fluorometric
GCN5>10,000Fluorometric
TIP60>10,000Colorimetric

IC50 values represent the concentration of Probe X required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. Data would be generated from at least three independent experiments and presented as mean ± standard deviation.

Table 2: Selectivity Profile of Probe X against Other Epigenetic and Off-Target Kinases

TargetIC50 (nM) or % Inhibition @ 1µM
HATs (from Table 1)
p30050
CBP75
Histone Deacetylases (HDACs)
HDAC1>10,000
HDAC6>10,000
SIRT1>10,000
Histone Methyltransferases (HMTs)
EZH2>10,000
G9a>10,000
Kinases
BRD4 (Bromodomain)>10,000
CDK2>10,000
PI3Kα>10,000

A comprehensive selectivity panel is crucial to demonstrate that the probe's effects are due to the inhibition of the intended target and not off-target activities.[8][9][10]

Table 3: Cellular Activity of Probe X

AssayCell LineEC50 (nM)
Target Engagement (CETSA) HEK293 150
H3K27 Acetylation InhibitionHEK293200
Anti-proliferative ActivityMCF-7500

EC50 values represent the concentration of Probe X that elicits a 50% maximal response in a cellular context. CETSA is used to confirm direct binding of the probe to its target in cells.[11][12][13][14][15]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of a chemical probe.

1. In Vitro HAT Activity Assay (Radiometric Filter-Binding Assay)

This assay measures the incorporation of radiolabeled acetyl groups from [3H]-acetyl-CoA onto a histone substrate.

  • Reagents:

    • Recombinant human p300/CBP enzyme

    • Histone H3 peptide substrate

    • [3H]-acetyl-CoA

    • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)[16]

    • Probe X (or other inhibitors) dissolved in DMSO

    • Scintillation fluid

  • Procedure:

    • Prepare serial dilutions of Probe X in HAT assay buffer.

    • In a 96-well plate, add the HAT enzyme, histone H3 peptide, and Probe X dilution (or DMSO for control).

    • Initiate the reaction by adding [3H]-acetyl-CoA.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding acetic acid.

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the acetylated histone peptide.

    • Wash the filter plate multiple times with wash buffer to remove unincorporated [3H]-acetyl-CoA.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of Probe X relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability.[11][12][13][14][15]

  • Reagents:

    • Cell line of interest (e.g., HEK293)

    • Complete cell culture medium

    • Probe X dissolved in DMSO

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of Probe X or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

    • Collect the supernatant (soluble fraction) and analyze the amount of the target HAT protein (e.g., p300) by Western blotting or other quantitative protein detection methods.

    • Plot the amount of soluble protein against the heating temperature for each Probe X concentration. A shift in the melting curve to higher temperatures indicates stabilization of the protein by the probe, confirming target engagement.

Mandatory Visualizations

Diagrams are provided to illustrate key concepts and workflows using the DOT language.

Signaling Pathway of Histone Acetylation

HAT_Pathway cluster_nucleus Nucleus acetyl_coa Acetyl-CoA hat HAT (e.g., p300/CBP) acetyl_coa->hat Acetyl Group histone_core Histone Core (Condensed Chromatin) hat->histone_core Acetylation acetylated_histone Acetylated Histone (Relaxed Chromatin) histone_core->acetylated_histone transcription Gene Transcription acetylated_histone->transcription probe_x Probe X probe_x->hat Inhibition

Caption: Mechanism of HAT inhibition by Probe X.

Experimental Workflow for Chemical Probe Validation

Probe_Validation_Workflow start Novel Compound (Probe X) biochem_assay Biochemical Assays (Potency vs. HATs) start->biochem_assay selectivity_panel Selectivity Profiling (vs. HDACs, HMTs, Kinases) biochem_assay->selectivity_panel Potent & Selective? cellular_assays Cellular Assays selectivity_panel->cellular_assays Yes target_engagement Target Engagement (e.g., CETSA) cellular_assays->target_engagement phenotypic_screen Phenotypic Screening (e.g., Proliferation, Gene Expression) cellular_assays->phenotypic_screen validation Validated Chemical Probe target_engagement->validation phenotypic_screen->validation

Caption: Workflow for the validation of a HAT chemical probe.

References

Methodological & Application

Application Notes and Protocols: PMD-026 Treatment for Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the treatment of prostate cancer cell lines with the ribosomal S6 kinase (RSK) inhibitor, PMD-026. It is presumed that the query "B026" refers to PMD-026, a first-in-class, orally bioavailable small molecule inhibitor of RSK. PMD-026 has demonstrated anti-tumor activity in various cancer models, including castration-resistant prostate cancer (CRPC).[1][2]

PMD-026 functions by inhibiting the RSK family of serine/threonine kinases (RSK1-4), which are key downstream effectors of the Ras/MAPK signaling pathway.[3][4] In prostate cancer, RSK has been implicated in therapy resistance through the regulation of the YB-1/androgen receptor (AR) signaling axis.[1][2][5] Specifically, PMD-026 has been shown to decrease the phosphorylation of YB-1, leading to reduced expression of AR variants like AR-V7, which are associated with resistance to anti-androgen therapies.[1][2]

These protocols are intended for researchers, scientists, and drug development professionals working on novel therapeutics for prostate cancer. The provided methodologies cover cell culture of common prostate cancer cell lines (22Rv1, PC-3, DU145, and LNCaP), as well as key assays to evaluate the efficacy of PMD-026.

Data Presentation

The following tables summarize the quantitative data on the effects of PMD-026 on the 22Rv1 castration-resistant prostate cancer cell line, as reported by Ushijima et al., 2022.

Table 1: Effect of PMD-026 on 22Rv1 Cell Viability

Treatment GroupConcentrationDurationCell Viability (% of Control)
PMD-0265 µM72 h~60%
Enzalutamide2 µM72 h~75%
PMD-026 + Enzalutamide5 µM + 2 µM72 h~40%
Darolutamide2 µM72 h~80%
PMD-026 + Darolutamide5 µM + 2 µM72 h~50%

Data is estimated from graphical representations in Ushijima et al., 2022.[1]

Table 2: Effect of PMD-026 and Enzalutamide on 22Rv1 Cell Cycle Distribution

Treatment GroupG1 Phase (%)S Phase (%)G2/M Phase (%)
Control65.116.218.7
PMD-026 (5 µM, 72h)55.214.330.5
Enzalutamide (2 µM, 48h)75.310.514.2
PMD-026 + Enzalutamide50.19.840.1

Data is from Ushijima et al., 2022.[1][5]

Table 3: Effect of PMD-026 and Enzalutamide on Apoptosis in 22Rv1 Cells

Treatment GroupApoptotic Cells (%)
Control3.5
PMD-026 (5 µM)10.2
Enzalutamide (2 µM)6.8
PMD-026 + Enzalutamide18.5

Data is from Ushijima et al., 2022, representing the percentage of Annexin V positive cells.[1]

Experimental Protocols

Cell Culture

a) 22Rv1 Cell Line

  • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

b) PC-3 Cell Line

  • Medium: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Adherent cells. Follow standard subculture procedures when confluency reaches 80-90%.

c) DU145 Cell Line

  • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Adherent cells. Follow standard subculture procedures when confluency reaches 80-90%.

d) LNCaP Cell Line

  • Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: These cells are weakly adherent and grow in aggregates. Be gentle during subculturing to avoid disrupting the cell clusters. Follow standard subculture procedures, ensuring not to over-trypsinize.

PMD-026 Treatment
  • Preparation of Stock Solution: Dissolve PMD-026 powder in DMSO to prepare a stock solution of 10 mM. Store at -20°C.

  • Working Solutions: Dilute the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO only) should be included in all experiments.

  • Treatment: Replace the existing medium in the cell culture plates with the medium containing the appropriate concentration of PMD-026 or vehicle control. For combination studies, add the second compound (e.g., enzalutamide) at its desired concentration.

  • Incubation: Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)
  • Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of PMD-026 as described above.

  • Incubation: Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Preparation: Seed cells in 6-well plates and treat with PMD-026 for the desired duration.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Preparation and Harvesting: Follow steps 1 and 2 from the Apoptosis Assay protocol.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: After treatment with PMD-026, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-YB-1, anti-YB-1, anti-AR-V7, anti-cleaved PARP, anti-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 Upstream Signaling cluster_1 PMD-026 Action cluster_2 Downstream Effects in Prostate Cancer Growth Factors Growth Factors Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Growth Factors->Ras/Raf/MEK/ERK RSK RSK Ras/Raf/MEK/ERK->RSK p-YB-1 p-YB-1 RSK->p-YB-1 Phosphorylation Cell Proliferation Cell Proliferation RSK->Cell Proliferation PMD-026 PMD-026 PMD-026->RSK AR-V7 Expression AR-V7 Expression p-YB-1->AR-V7 Expression Therapy Resistance Therapy Resistance AR-V7 Expression->Therapy Resistance Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth

Caption: PMD-026 signaling pathway in prostate cancer.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis A Seed Prostate Cancer Cells (22Rv1, PC-3, DU145, LNCaP) B Treat with PMD-026 (and/or Enzalutamide) A->B C Cell Viability (MTT Assay) B->C D Apoptosis (Annexin V/PI) B->D E Cell Cycle (PI Staining) B->E F Protein Expression (Western Blot) B->F G Quantify Results (Absorbance, % Positive Cells) C->G D->G E->G F->G H Statistical Analysis G->H I Interpret Findings H->I

Caption: Experimental workflow for evaluating PMD-026.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing B026, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP, in various in vitro assays. The provided information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the catalytic HAT activity of p300 and CREB-binding protein (CBP). These two homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression by acetylating histone and non-histone proteins. By inhibiting p300/CBP, this compound can modulate the acetylation status of key cellular proteins, leading to downstream effects on gene transcription, cell proliferation, and other cellular processes. A primary downstream target of p300/CBP inhibition by this compound is the MYC oncogene, whose expression is often dependent on p300/CBP activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in various in vitro assays.

Assay TypeTarget/Cell LineParameterValueReference
Enzymatic Assayp300IC501.8 nM[1][2]
Enzymatic AssayCBPIC509.5 nM[1][2]
Cell-Based AssayMV-4-11H3K27Ac InhibitionEffective at 0-5 µM (6h)[1]
Cell-Based AssayMV-4-11MYC Expression InhibitionEffective at 0-1 µM (24h)[1]
Cell-Based AssayVarious Cancer Cell LinesAntiproliferative ActivityEffective at 0-5 µM (12h)[1]

Signaling Pathway

The inhibitory action of this compound on p300/CBP initiates a signaling cascade that ultimately impacts cell proliferation, primarily through the downregulation of the MYC oncogene.

B026_Signaling_Pathway This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K27Ac) p300_CBP->Histone_Acetylation Promotes Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Leads to MYC_Gene MYC Gene Chromatin_Remodeling->MYC_Gene Enables Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation Promotes

This compound signaling pathway inhibiting cell proliferation.

Experimental Protocols

Cell Viability/Antiproliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., androgen receptor-positive prostate cancer cells or MV-4-11)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound (0-10 µM) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Workflow for the MTT Cell Viability Assay.
Western Blot Analysis of H3K27Ac and MYC

This protocol details the procedure for detecting changes in the levels of acetylated histone H3 at lysine 27 (H3K27Ac) and total MYC protein in cells treated with this compound.

Materials:

  • Cell line (e.g., MV-4-11)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27Ac, anti-Histone H3 (loading control), anti-MYC, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM) for the desired time (6 hours for H3K27Ac, 24 hours for MYC).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of H3K27Ac to total Histone H3 and MYC to β-actin.

Western_Blot_Workflow A Treat Cells with this compound B Lyse Cells & Quantify Protein A->B C SDS-PAGE & Protein Transfer B->C D Block Membrane C->D E Incubate with Primary Antibodies (anti-H3K27Ac, anti-MYC) D->E F Incubate with Secondary Antibody E->F G Detect with Chemiluminescence F->G H Analyze Band Intensity G->H

Workflow for Western Blot Analysis.
In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay

This protocol describes a method to measure the enzymatic activity of p300 or CBP in the presence of this compound using a fluorescence-based assay.

Materials:

  • Recombinant human p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound (stock solution in DMSO)

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Developing solution (containing a thiol-sensitive fluorescent probe)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of p300/CBP enzyme, histone peptide substrate, and Acetyl-CoA in HAT assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in HAT assay buffer. A suggested concentration range is 0.1 nM to 100 nM.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • HAT assay buffer

    • This compound or vehicle (DMSO)

    • p300/CBP enzyme

    • Histone peptide substrate

  • Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Stop and Develop: Stop the reaction and develop the signal by adding the developing solution according to the manufacturer's instructions. This solution will react with the free CoA produced during the HAT reaction to generate a fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of HAT activity for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

HAT_Assay_Workflow A Prepare Reagents & this compound Dilutions B Set up Reaction in 384-well plate: Buffer, this compound, p300/CBP, Histone Peptide A->B C Initiate Reaction with Acetyl-CoA B->C D Incubate (30-60 min) C->D E Stop Reaction & Add Developing Solution D->E F Read Fluorescence E->F G Calculate % Inhibition & IC50 F->G

Workflow for the In Vitro HAT Assay.

References

Application Notes and Protocols: Detection of H3K27ac Modifications via Western Blot Following B026 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone H3 acetylated at lysine 27 (H3K27ac) is a critical epigenetic modification associated with active gene transcription.[1][2] This mark is deposited by histone acetyltransferases (HATs), such as p300 and CBP, and is often found at active enhancer and promoter regions.[3] The study of H3K27ac levels is crucial for understanding gene regulation in various biological processes and diseases, including cancer.[2][4] B026 is a potent and selective inhibitor of the p300/CBP HATs, with IC50 values of 1.8 nM and 9.5 nM, respectively.[5][6] Treatment of cells with this compound is expected to decrease global H3K27ac levels, providing a valuable tool for studying the functional role of this epigenetic mark. This document provides a detailed protocol for performing a Western blot to detect changes in H3K27ac levels following treatment with the this compound inhibitor.

Signaling Pathway and Experimental Workflow

The experimental design aims to quantify the reduction in H3K27ac levels resulting from the inhibition of p300/CBP by this compound. The workflow begins with cell culture and treatment, followed by histone extraction, protein quantification, and finally, detection by Western blot.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis A Seed Cells B Treat with this compound (e.g., 0-5 µM, 6-12h) A->B C Untreated Control A->C D Harvest Cells B->D C->D E Histone Extraction (Acid Extraction) D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE (15% Gel) F->G H Protein Transfer (0.2 µm Nitrocellulose) G->H I Blocking (5% BSA in TBST) H->I J Primary Antibody Incubation (Anti-H3K27ac, Anti-H3) I->J K Secondary Antibody Incubation J->K L Signal Detection (ECL) K->L M Image Acquisition L->M N Densitometry Analysis M->N O Normalize H3K27ac to Total H3 N->O P Compare Treated vs. Control O->P

Caption: Experimental workflow for Western blot analysis of H3K27ac after this compound treatment.

Key Experimental Considerations

Successful detection of histone modifications requires attention to specific details that differ from standard Western blotting protocols.

  • Histone Extraction: Histones are basic proteins and are tightly bound to DNA. Acid extraction is a common and effective method to enrich for histones.

  • Gel Electrophoresis: Due to their small size, histones are best resolved on high-percentage polyacrylamide gels (e.g., 15%).[7][8]

  • Membrane Selection: For optimal retention of small histone proteins, a nitrocellulose or PVDF membrane with a small pore size (0.2 µm) is recommended.[8][9]

  • Blocking: Bovine serum albumin (BSA) is often preferred over non-fat dry milk for blocking, as milk can sometimes contain components that interfere with the detection of certain phospho- or acetyl-lysine antibodies.[8][9]

  • Loading Control: It is essential to use an antibody against a core histone (e.g., total Histone H3) as a loading control to normalize the H3K27ac signal. This ensures that any observed changes are due to a specific decrease in acetylation and not variations in sample loading.

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Seed the cells of interest at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.

  • Allow cells to adhere and grow overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 5 µM) for a specified duration (e.g., 6-12 hours).[5] An untreated control (vehicle only) must be included.

II. Histone Extraction (Acid Extraction Method)
  • Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cell pellet once with ice-cold PBS containing protease inhibitors.

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, plus protease inhibitors).

  • Incubate on ice for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Discard the supernatant. Resuspend the nuclear pellet in 0.2 N HCl.

  • Incubate overnight at 4°C with gentle rotation to extract histones.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acid-soluble histones.

  • Neutralize the acid by adding 1/10 volume of 2 M NaOH.

  • Determine the protein concentration using a BCA protein assay.

III. Western Blotting
  • Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front is near the bottom.[7][8]

  • Protein Transfer: Transfer the proteins from the gel to a 0.2 µm nitrocellulose membrane.[8][9] The transfer can be performed using a wet or semi-dry transfer system. Confirm successful transfer by Ponceau S staining.[7][10]

  • Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-H3K27ac and anti-total H3) in 5% BSA in TBST according to the manufacturer's recommended dilutions. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Signal Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the reagent and capture the signal using a chemiluminescence imaging system.

Data Presentation and Analysis

The intensity of the bands corresponding to H3K27ac and total H3 should be quantified using densitometry software. The H3K27ac signal should be normalized to the total H3 signal for each sample. The results can be presented in a table comparing the normalized H3K27ac levels across different concentrations of this compound treatment.

This compound Concentration (µM)H3K27ac Band Intensity (Arbitrary Units)Total H3 Band Intensity (Arbitrary Units)Normalized H3K27ac/Total H3 Ratio% a H3K27ac Reduction (Compared to Control)
0 (Control)0%
0.5
1.0
2.0
5.0

Troubleshooting

For common Western blot issues such as high background, weak or no signal, or non-specific bands, refer to standard troubleshooting guides.[12][13][14] Specific to this protocol, ensure complete histone extraction and efficient transfer of these small proteins. Optimization of antibody concentrations and incubation times may also be necessary.[15]

References

Application Notes & Protocols for Compound B026 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Compound B026 is a novel small molecule inhibitor currently under preclinical investigation for its anti-tumorigenic properties. These application notes provide a comprehensive overview and detailed protocols for the administration and efficacy assessment of Compound this compound in mouse xenograft models. The following sections outline the hypothetical mechanism of action of this compound, recommended dosage and administration, and expected outcomes in a preclinical setting.

Hypothetical Mechanism of Action

Compound this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and angiogenesis in many human cancers. By binding to the kinase domain of PI3K, this compound effectively blocks the downstream signaling to Akt and mTOR, leading to cell cycle arrest and apoptosis in tumor cells.

B026_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Apoptosis Apoptosis mTORC1->Apoptosis Inhibition This compound Compound this compound This compound->PI3K Inhibition

Caption: Hypothetical signaling pathway of Compound this compound.

Preclinical Application

These protocols are designed for evaluating the in vivo efficacy of Compound this compound in immunodeficient mice bearing human tumor xenografts. The primary endpoints of these studies are the inhibition of tumor growth and the assessment of treatment-related toxicity.

Experimental Protocols

Preparation of Compound this compound for In Vivo Administration

Materials:

  • Compound this compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Sterile PBS or Saline

  • Sterile 0.22 µm syringe filters

Procedure:

  • Prepare a stock solution of Compound this compound by dissolving it in 100% DMSO.

  • For a final dosing solution, prepare a vehicle solution of 10% DMSO, 40% PEG300, and 50% sterile PBS.

  • On the day of administration, dilute the Compound this compound stock solution with the vehicle to achieve the desired final concentration.

  • Ensure the solution is homogenous.

  • Sterilize the final dosing solution by passing it through a 0.22 µm syringe filter.

Establishment of Mouse Xenograft Model

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.[1]

  • Complete cell culture medium

  • Sterile PBS

  • Matrigel (optional, but recommended)

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Culture the selected human cancer cell line under standard conditions until they reach 70-80% confluency.[2]

  • Harvest the cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer. Ensure cell viability is >95%.

  • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1x10^7 to 5x10^7 cells/mL. Keep the cell suspension on ice.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). This can take 1-3 weeks.[2]

Dosing and Administration of Compound this compound

Procedure:

  • Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Administer Compound this compound or the vehicle control via the chosen route (e.g., intraperitoneal injection, oral gavage).

  • Dosing should be based on the body weight of each mouse. A standard dosing volume is 0.1 mL per 10 g of body weight.[3]

  • Follow the predetermined dosing schedule (e.g., daily, every other day).

Tumor Growth Monitoring and Data Collection

Procedure:

  • Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[1]

  • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[1][2]

  • Record the body weight of each mouse at the same frequency to monitor for toxicity.

  • Observe the animals for any clinical signs of distress or toxicity.

Toxicity Assessment

Procedure:

  • Monitor the mice daily for signs of toxicity, including:

    • Significant weight loss (>15-20%)

    • Changes in posture or behavior (hunching, lethargy)

    • Ruffled fur

    • Loss of appetite

  • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

Endpoint Criteria and Tissue Collection

Procedure:

  • The study should be terminated when tumors in the control group reach the maximum allowable size as per institutional guidelines (e.g., 1500-2000 mm³), or if mice show signs of excessive toxicity.[3]

  • Euthanize the mice according to approved institutional protocols.

  • Excise the tumors, measure their final weight and volume.

  • Process a portion of the tumor for downstream analysis (e.g., snap-freeze for western blot or fix in formalin for immunohistochemistry).

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Dosing Regimen for Compound this compound Efficacy Study

Group Treatment Dose (mg/kg) Route of Administration Dosing Schedule Number of Mice
1 Vehicle Control 0 Intraperitoneal Daily 10
2 Compound this compound 25 Intraperitoneal Daily 10

| 3 | Compound this compound | 50 | Intraperitoneal | Daily | 10 |

Table 2: Summary of Tumor Growth Inhibition

Treatment Group Mean Initial Tumor Volume (mm³) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) p-value
Vehicle Control 152.3 ± 15.1 1854.6 ± 203.4 - -
This compound (25 mg/kg) 149.8 ± 14.5 982.1 ± 150.7 47.0 <0.05

| this compound (50 mg/kg) | 151.2 ± 16.2 | 455.9 ± 98.2 | 75.4 | <0.001 |

Table 3: Toxicity Assessment Summary

Treatment Group Mean Body Weight Change (%) Mortality Key Observations
Vehicle Control +5.2 ± 2.1 0/10 No adverse effects
This compound (25 mg/kg) +1.5 ± 3.5 0/10 No adverse effects

| this compound (50 mg/kg) | -8.7 ± 4.2 | 0/10 | Mild lethargy observed 1-2 hours post-dosing |

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis A Cell Line Culture (e.g., A549) B Harvest & Prepare Cell Suspension A->B C Subcutaneous Injection of Cells into Mice B->C D Tumor Growth to 100-200 mm³ C->D E Randomize Mice into Treatment Groups D->E F Administer Compound this compound or Vehicle E->F G Monitor Tumor Volume & Body Weight F->G 2-3 times/week H Endpoint Reached (Euthanasia) G->H I Tumor & Tissue Collection H->I J Data Analysis (TGI, Toxicity) I->J

Caption: Experimental workflow for a mouse xenograft study.

References

Application Note: Genome-wide Identification of Target Genes Modulated by B026 using ChIP-seq

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful and widely used technique to identify the genome-wide binding sites of transcription factors, histone modifications, and other DNA-associated proteins.[1][2] This method involves cross-linking proteins to DNA, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA.[3] The enriched DNA is then sequenced and mapped to a reference genome to identify the binding sites.[4]

This application note provides a detailed protocol for utilizing ChIP-seq to identify the target genes of a specific transcription factor and to investigate how a novel small molecule, B026, modulates its activity. For the purpose of this protocol, we will consider this compound as a hypothetical inhibitor of the T-box transcription factor 3 (TBX3). TBX3 is a developmental transcription factor that is often overexpressed in various cancers, including breast and pancreatic cancer, where it plays a role in proliferation and invasion.[5] Understanding how this compound alters the DNA-binding landscape of TBX3 can reveal its mechanism of action and identify potential therapeutic targets.

Hypothetical Signaling Pathway and Mechanism of this compound

The following diagram illustrates a simplified signaling pathway leading to the activation of the transcription factor TBX3. In this hypothetical model, an upstream signal activates a kinase, which then phosphorylates TBX3, enabling its translocation to the nucleus and binding to target gene promoters. The small molecule this compound is designed to interfere with the DNA-binding domain of TBX3, preventing it from regulating its target genes.

signaling_pathway extracellular_signal Upstream Signal receptor Receptor extracellular_signal->receptor kinase Kinase receptor->kinase TBX3_inactive TBX3 (Inactive) kinase->TBX3_inactive Phosphorylation TBX3_active TBX3-P (Active) TBX3_inactive->TBX3_active TBX3_nucleus TBX3-P TBX3_active->TBX3_nucleus Translocation nucleus Nucleus DNA DNA TBX3_nucleus->DNA Binds to Promoter gene_expression Target Gene Expression DNA->gene_expression Transcription This compound This compound This compound->TBX3_nucleus Inhibition

Caption: Hypothetical signaling pathway for TBX3 activation and inhibition by this compound.

Experimental Workflow

The overall workflow for the ChIP-seq experiment is depicted below. It begins with cell culture and treatment, followed by a series of wet-lab procedures to isolate the DNA of interest, and concludes with sequencing and bioinformatics analysis to identify the target genes.[4]

chip_seq_workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Data Analysis cell_culture 1. Cell Culture & Treatment (Vehicle vs. This compound) crosslinking 2. Cross-linking (Formaldehyde) cell_culture->crosslinking lysis 3. Cell Lysis & Chromatin Shearing crosslinking->lysis immunoprecipitation 4. Immunoprecipitation (Anti-TBX3 Antibody) lysis->immunoprecipitation washing 5. Wash & Elute immunoprecipitation->washing reverse_crosslinking 6. Reverse Cross-links washing->reverse_crosslinking dna_purification 7. DNA Purification reverse_crosslinking->dna_purification library_prep 8. Library Preparation dna_purification->library_prep sequencing 9. High-Throughput Sequencing library_prep->sequencing quality_control 10. Quality Control (FastQC) sequencing->quality_control alignment 11. Read Alignment (e.g., Bowtie2) quality_control->alignment peak_calling 12. Peak Calling (MACS2) alignment->peak_calling downstream_analysis 13. Downstream Analysis (Annotation, Motif Finding, Differential Binding) peak_calling->downstream_analysis

Caption: Overview of the ChIP-seq experimental and data analysis workflow.

Detailed Experimental Protocol

This protocol is optimized for a starting material of approximately 1x107 cells per immunoprecipitation (IP).

Materials and Reagents:

  • Cell culture reagents

  • This compound small molecule inhibitor and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer (RIPA-150 or similar)[6]

  • Protease and phosphatase inhibitors

  • Sonicator

  • ChIP-grade anti-TBX3 antibody

  • Control IgG antibody[1]

  • Protein A/G magnetic beads[6]

  • ChIP elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for DNA library preparation

Procedure:

1. Cell Culture and Treatment

  • Culture cells (e.g., a breast cancer cell line with high TBX3 expression) to ~80-90% confluency.

  • Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.

2. Protein-DNA Cross-linking

  • Add formaldehyde directly to the cell culture media to a final concentration of 1%.[6]

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in cell lysis buffer containing protease inhibitors and incubate on ice.

  • Isolate the nuclei by centrifugation and resuspend the nuclear pellet in nuclear lysis buffer.[6]

  • Shear the chromatin by sonication to obtain DNA fragments predominantly in the 200-600 bp range. The sonication conditions must be optimized for the specific cell type and equipment.[7]

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin. Save a small aliquot as the "input" control.[1]

4. Immunoprecipitation (IP)

  • Pre-clear the chromatin by incubating with protein A/G magnetic beads.

  • Bind the ChIP-grade anti-TBX3 antibody (and a control IgG antibody in a separate sample) to fresh protein A/G magnetic beads.[6]

  • Add the pre-cleared chromatin to the antibody-bead complexes and incubate overnight at 4°C with rotation.

5. Washing and Elution

  • Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.[7]

  • Elute the protein-DNA complexes from the beads using a ChIP elution buffer.

6. Reverse Cross-links

  • Add NaCl to the eluted samples and the input control, and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links.[6]

  • Treat the samples with RNase A to degrade RNA, followed by Proteinase K to digest proteins.[7]

7. DNA Purification

  • Purify the DNA from all samples (TBX3 IP, IgG IP, and input) using a standard DNA purification kit or phenol-chloroform extraction.

  • Elute the purified DNA in a low-salt buffer.

8. Library Preparation and Sequencing

  • Quantify the purified DNA.

  • Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions for the chosen next-generation sequencing (NGS) platform. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.[1][7]

  • Perform PCR amplification to generate a sufficient quantity of library for sequencing.

  • Sequence the libraries using an NGS platform (e.g., Illumina).

Data Analysis Pipeline

The analysis of ChIP-seq data involves several computational steps to identify and characterize protein binding sites.[8]

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.[9]

  • Read Alignment: Reads are mapped to the appropriate reference genome using aligners such as Bowtie2 or BWA.[9][10]

  • Peak Calling: A peak calling algorithm, such as MACS2, is used to identify regions of the genome with significant enrichment of aligned reads in the IP sample compared to the input control.[9][11]

  • Peak Annotation: Called peaks are annotated to identify the nearest genes and their genomic features (e.g., promoter, enhancer, intron).[8]

  • Motif Analysis: The sequences under the identified peaks are analyzed to discover enriched DNA sequence motifs, which can confirm the binding motif of the targeted transcription factor.

  • Differential Binding Analysis: To assess the effect of this compound, the peaks from the this compound-treated sample are compared to those from the vehicle-treated sample to identify sites with significantly increased or decreased TBX3 binding.[8]

  • Visualization: Data can be visualized in a genome browser (e.g., IGV) using file formats like BigWig.[12]

Hypothetical Quantitative Data Summary

The following table presents hypothetical data from a ChIP-seq experiment comparing TBX3 binding in cells treated with a vehicle versus the this compound inhibitor.

MetricVehicle ControlThis compound TreatmentFold Change (this compound/Vehicle)
Total High-Quality Reads 45,210,87048,115,340-
Alignment Rate 92.5%93.1%-
Number of Reproducible Peaks 12,5407,8900.63
Peak Distribution (Promoter) 45%42%-
Peak Distribution (Enhancer) 30%33%-
Peak Distribution (Other) 25%25%-
Number of Down-regulated Peaks -5,150-
Number of Up-regulated Peaks -500-
Top Enriched Motif (p-value) T-box motif (1e-250)T-box motif (1e-180)-

The protocol described in this application note provides a comprehensive workflow for using ChIP-seq to identify the genome-wide targets of the transcription factor TBX3 and to evaluate the impact of the small molecule inhibitor this compound on its DNA binding. The resulting data can elucidate the mechanism of action of this compound, uncover novel gene regulatory networks, and identify downstream pathways affected by the inhibition of TBX3, thereby providing valuable insights for drug development and cancer research.

References

Application Note: Measuring Cell Viability Following Treatment with B02, a RAD51 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Genomic instability is a hallmark of cancer, yet cancer cells often rely heavily on specific DNA Damage Response (DDR) pathways for survival. The homologous recombination (HR) pathway is a critical mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs). A key protein in this pathway is RAD51, a recombinase that forms a nucleoprotein filament on single-stranded DNA to initiate the search for a homologous template and subsequent repair.[1][2][3] Overexpression of RAD51 is common in various cancers, including breast, pancreatic, and non-small-cell lung cancer, making it a promising target for anti-cancer therapies.[1][4]

B02 is a small molecule inhibitor of human RAD51.[5][6] It functions by disrupting the binding of RAD51 to DNA, which in turn prevents the formation of RAD51 foci at sites of DNA damage and inhibits the DNA strand exchange activity essential for HR repair.[7][8] This inhibition of the HR pathway can lead to cell cycle arrest, an accumulation of DNA damage (indicated by elevated γH2AX), and ultimately, a reduction in cell viability.[1] This application note provides a detailed protocol for assessing the effect of B02 treatment on cancer cell viability using a standard tetrazolium-based colorimetric assay (MTT).

Data Presentation

The following table presents representative data on the effect of B02 on the viability of MDA-MB-231 triple-negative breast cancer cells after 72 hours of treatment. Data is presented as percent viability relative to a vehicle-treated control.

B02 Concentration (µM)Mean Viability (%)Standard Deviation (%)
0 (Vehicle Control)1005.2
192.14.8
575.46.1
1058.35.5
2535.74.2
5018.93.1

Experimental Protocols

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure changes in cell viability. Metabolically active cells with functional NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials Required
  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • RAD51 Inhibitor B02 (e.g., Cayman Chemical Cat# 14029)[7]

  • Vehicle control (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate spectrophotometer (capable of reading absorbance at 570 nm)

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete culture medium.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X stock solution of B02 in complete medium at various concentrations (e.g., 2 µM, 10 µM, 20 µM, 50 µM, 100 µM). Also, prepare a 2X vehicle control stock.

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X B02 stock solutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentration.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. Purple formazan crystals should become visible within the cells under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

    • Use 630 nm as a reference wavelength if desired.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only background wells from all other absorbance readings.

    • Calculate the percent viability for each treatment condition using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Visualizations

Signaling Pathway

The diagram below illustrates the Homologous Recombination (HR) pathway for DNA double-strand break repair and indicates the point of inhibition by B02.

HR_Pathway Simplified Homologous Recombination (HR) Pathway Inhibition by B02 cluster_0 DNA Damage & Resection cluster_1 RAD51 Filament Formation cluster_2 Homology Search & Repair DSB DNA Double-Strand Break (DSB) ssDNA Resected ssDNA DSB->ssDNA Resection RAD51_node RAD51 Filament RAD51-ssDNA Nucleoprotein Filament RAD51_node->Filament Loading (aided by BRCA2) D_Loop D-Loop Formation (Strand Invasion) Filament->D_Loop Homology Search Repair DNA Synthesis & Ligation D_Loop->Repair Repaired_DNA Repaired DNA Repair->Repaired_DNA B02 B02 Inhibitor B02->RAD51_node Inhibits DNA Binding

B02 inhibits the binding of RAD51 to ssDNA, preventing HR repair.
Experimental Workflow

The following diagram outlines the major steps of the cell viability protocol.

Workflow Cell Viability Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Allow Attachment) A->B C 3. Treat with B02 or Vehicle Control B->C D 4. Incubate 24-72h (Treatment Period) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H

Workflow for assessing cell viability after B02 treatment.

References

Application Notes and Protocols for In Vivo Studies of B026, a p300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and execution of in vivo studies using B026, a selective and orally active p300/CBP histone acetyltransferase (HAT) inhibitor. This compound has demonstrated significant anti-cancer activity, particularly in androgen receptor-positive (AR+) prostate cancer models.[1] This document outlines the mechanism of action of this compound, summarizes its preclinical data, and provides detailed protocols for in vivo efficacy studies.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the histone acetyltransferases p300 and its paralog CREB-binding protein (CBP).[1] These enzymes play a crucial role in gene transcription by acetylating histone proteins, which leads to a more open chromatin structure and allows for the binding of transcription factors. The p300/CBP-mediated acetylation of histones, particularly at lysine 27 of histone H3 (H3K27Ac), is critical for the activation of enhancers and super-enhancers that drive the expression of key oncogenes.[2][3]

In the context of androgen receptor-positive prostate cancer, p300/CBP acts as a co-activator for the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[4][5] By inhibiting p300/CBP, this compound reduces the acetylation of histones at AR target genes, leading to the downregulation of their expression.[1] Furthermore, this compound has been shown to decrease the expression of the oncogene MYC, which is often regulated by super-enhancers dependent on p300/CBP activity.[1]

B026_Mechanism_of_Action cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Inhibits Histones Histones p300_CBP->Histones Acetylates Acetylated_Histones Acetylated Histones (e.g., H3K27Ac) Gene_Transcription Oncogenic Gene Transcription p300_CBP->Gene_Transcription Activates Acetylated_Histones->Gene_Transcription Promotes AR Androgen Receptor (AR) AR->Gene_Transcription Activates MYC MYC Oncogene MYC->Gene_Transcription Activates Cell_Proliferation Tumor Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

This compound inhibits p300/CBP, preventing histone acetylation and oncogene transcription.

Preclinical Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
p300 IC50 Enzyme Assay1.8 nM[1]
CBP IC50 Enzyme Assay9.5 nM[1]
Anti-proliferative Activity MV-4-11IC50 = 4.2 nM[1]
22Rv1 (Prostate)IC50 = 4.4 nM[1]
LNCaP-FGC (Prostate)IC50 = 9.8 nM[1]
Effect on Histone Acetylation MV-4-11Dose-dependent decrease in H3K27Ac[1]
Effect on Oncogene Expression MV-4-11Decreased MYC expression[1]

Table 2: In Vivo Data of this compound

ParameterAnimal ModelDosingResultReference
Pharmacokinetics Male SD Rats1-3 mg/kg (IV & PO)Clearance: 13.4 mL/min/kg, Oral Bioavailability (F): 56%[1]
Tumor Growth Inhibition (TGI) Balb/c female mice with MV-4-11 xenografts50 mg/kg (PO, daily for 28 days)TGI = 75.0%[1]
Balb/c female mice with MV-4-11 xenografts100 mg/kg (PO, daily for 28 days)TGI = 85.7%[1]

Experimental Protocols

This section provides detailed protocols for a typical in vivo efficacy study of this compound in a prostate cancer xenograft model.

Experimental Workflow

The overall workflow for an in vivo efficacy study is depicted below.

experimental_workflow start Start cell_culture Prostate Cancer Cell Culture (e.g., 22Rv1) start->cell_culture animal_acclimatization Animal Acclimatization (e.g., Nude Mice) start->animal_acclimatization tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment This compound or Vehicle Administration (Oral Gavage) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Reached data_collection->endpoint endpoint->data_collection No euthanasia Euthanasia and Tissue Collection endpoint->euthanasia Yes analysis Pharmacodynamic and Histological Analysis euthanasia->analysis end End analysis->end

Workflow for an in vivo efficacy study of this compound.
Materials and Reagents

  • This compound: Synthesized or procured from a reputable supplier.

  • Prostate Cancer Cell Line: 22Rv1 or LNCaP (androgen receptor-positive).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Vehicle for Oral Administration: A common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Animals: Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Matrigel: For subcutaneous cell injection.

  • Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.

  • Calipers: For tumor measurement.

  • Standard laboratory equipment: Syringes, needles, gavage needles, etc.

Protocol for In Vivo Efficacy Study

1. Cell Culture and Preparation:

  • Culture 22Rv1 or LNCaP cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Wash the cells twice with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

2. Tumor Implantation:

  • Acclimatize male athymic nude mice for at least one week.
  • Anesthetize the mice using isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail.
  • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.[6][7]
  • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.[7]
  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration:

  • Prepare a fresh suspension of this compound in the vehicle (e.g., 0.5% CMC in water) each day of dosing. For a 50 mg/kg dose in a 20g mouse, this would be 1 mg of this compound. If the dosing volume is 100 µL, the concentration of the suspension would be 10 mg/mL.
  • Administer this compound orally via gavage once daily at the desired dose (e.g., 50 mg/kg or 100 mg/kg).[1]
  • Administer an equal volume of the vehicle to the control group.
  • Continue treatment for the duration of the study (e.g., 28 days).[1]

5. Data Collection and Study Endpoints:

  • Measure tumor volume and body weight of each mouse 2-3 times per week.[6][8]
  • The primary endpoint is typically tumor growth inhibition.
  • Humane endpoints should be strictly followed. Euthanize mice if the tumor volume exceeds 2000 mm³, if there is more than 20% body weight loss, or if the animals show signs of significant distress.[7]

6. Tissue Collection and Pharmacodynamic Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.
  • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC).
  • Pharmacodynamic Marker Analysis:
  • Western Blot: Analyze protein lysates from tumor tissue for levels of acetylated H3K27 (H3K27Ac) to confirm target engagement of this compound. A decrease in H3K27Ac in the this compound-treated group compared to the vehicle group would indicate target inhibition.
  • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess the in situ levels of H3K27Ac.[9] This can provide spatial information about target engagement within the tumor.

Data Presentation and Analysis

All quantitative data, such as tumor volumes and body weights, should be recorded and analyzed. Tumor growth inhibition (TGI) can be calculated at the end of the study using the following formula:

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = Change in mean tumor volume of the treated group

  • ΔC = Change in mean tumor volume of the control group

Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the observed differences between the treatment and control groups.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the efficacy of the p300/CBP HAT inhibitor this compound. The provided information on its mechanism of action, preclinical data, and experimental procedures will aid in the successful investigation of this promising anti-cancer agent.

References

Application Notes and Protocols: Utilizing KN026 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments and combination strategies to enhance efficacy and overcome resistance. One such promising agent is the investigational bispecific antibody, KN026. While the query "B026" is ambiguous, substantial clinical data is available for KN026, a HER2-targeted bispecific antibody. This document will focus on KN026, providing detailed application notes and protocols for its use in combination with other cancer therapies, based on publicly available clinical trial data.

KN026 is an anti-HER2 bispecific antibody that simultaneously binds to two distinct epitopes on the human epidermal growth factor receptor 2 (HER2), leading to a dual blockade of the HER2 signaling pathway.[1][2][3] This unique mechanism of action suggests its potential for improved anti-tumor activity compared to monospecific anti-HER2 agents.[1][2][3] Clinical investigations are actively exploring its efficacy in combination with chemotherapy and other targeted agents in HER2-positive malignancies, such as breast and gastric cancer.

Mechanism of Action: Dual HER2 Blockade

KN026 targets two non-overlapping epitopes on the extracellular domain of the HER2 receptor, effectively mimicking the action of combining two different HER2-targeted monoclonal antibodies.[1][2][3] This dual-binding has several therapeutic implications:

  • Inhibition of HER2 Signaling: By binding to two distinct domains, KN026 prevents HER2 dimerization and subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[4][5][6]

  • Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The structure of KN026 is designed to effectively engage immune effector cells, leading to a potent ADCC response against HER2-expressing tumor cells.

  • Overcoming Resistance: The dual-epitope targeting may provide an advantage in tumors that have developed resistance to single-agent HER2 blockade.

Below is a diagram illustrating the mechanism of action of KN026 in the context of the HER2 signaling pathway.

KN026_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HER2_receptor HER2 Receptor PI3K PI3K HER2_receptor->PI3K Activates RAS RAS HER2_receptor->RAS Activates KN026 KN026 KN026->HER2_receptor Binds to two epitopes KN026->HER2_receptor Inhibits Dimerization & Signaling AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

KN026 dual blockade of the HER2 signaling pathway.

Quantitative Data from Combination Therapy Trials

Several clinical trials have evaluated KN026 in combination with various chemotherapeutic agents. The following tables summarize the efficacy data from these studies.

Table 1: Efficacy of KN026 in Combination with Docetaxel in HER2-Positive Recurrent/Metastatic Breast Cancer (NCT04165993)
EndpointResult95% Confidence IntervalCitation
Objective Response Rate (ORR)76.4%63.0% - 86.8%[5][7][8][9][10][11]
Clinical Benefit Rate (CBR)85.5%73.3% - 93.5%[7][10]
Median Progression-Free Survival (PFS)27.7 months18.0 months - Not Reached[7]
24-month Overall Survival (OS) Rate84.1%Not Reported[6]
30-month Overall Survival (OS) Rate78.5%Not Reported[7]
Table 2: Efficacy of KN026 in Combination with Docetaxel as Neoadjuvant Treatment for HER2-Positive Early or Locally Advanced Breast Cancer (NCT04881929)
EndpointResult95% Confidence IntervalCitation
Total Pathological Complete Response (tpCR) Rate56.7%37.43% - 74.54%[1]
Breast Pathological Complete Response (bpCR) Rate60.0%60.0% - 77.34%[1]
Confirmed Objective Response Rate (ORR)86.7%69.28% - 96.24%[1]
Table 3: Efficacy of KN026 in Combination with Chemotherapy in HER2-Positive Gastric or Gastroesophageal Junction (GEJ) Cancer (NCT05427383)
EndpointResult95% Confidence IntervalCitation
Confirmed Objective Response Rate (ORR)40.0%23.9% - 57.9%[4]
Disease Control Rate (DCR)80.0%63.1% - 91.6%[4]
Median Duration of Response (DOR)11.7 months6.0 months - Not Reached[12]
Median Progression-Free Survival (PFS)8.6 months3.8 months - 13.1 months[12]
Median Overall Survival (OS)13.2 months10.6 months - 20.5 months[12]

Experimental Protocols

The following protocols are based on methodologies reported in clinical trials of KN026 in combination with chemotherapy. Note: These are generalized protocols and should be adapted based on specific experimental designs. For complete details, investigators should refer to the specific clinical trial protocols.

Protocol 1: KN026 in Combination with Docetaxel for HER2-Positive Breast Cancer

1. Patient Population:

  • Patients with histologically confirmed HER2-positive recurrent or metastatic breast cancer.[7][8]

  • ECOG performance status of 0 or 1.[13]

  • Adequate organ function.[13]

2. Treatment Regimen:

  • KN026 is administered intravenously at a dose of 30 mg/kg on day 1 of each 21-day cycle.[7][10]

  • Docetaxel is administered intravenously at a dose of 75 mg/m² on day 1 of each 21-day cycle, typically 2 hours after the completion of the KN026 infusion.[7]

3. Monitoring and Assessments:

  • Tumor assessments (e.g., using CT or MRI scans) are performed at baseline and every 6 weeks for the first 48 weeks, and every 12 weeks thereafter.[7]

  • Adverse events are monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

  • Cardiac function should be monitored regularly due to the known risks associated with HER2-targeted therapies.

4. Dose Modifications:

  • No dose reductions for KN026 are permitted.[8] Administration should be suspended for grade 3 or higher adverse events related to KN026 until resolution to grade 1 or lower.[8]

  • Docetaxel dose can be reduced (e.g., to 55 mg/m²) in case of intolerable toxicity.[8]

Protocol 2: KN026 in Combination with Chemotherapy for HER2-Positive Gastric/GEJ Cancer

1. Patient Population:

  • Patients with histologically or cytologically confirmed HER2-positive advanced, unresectable, or metastatic gastric or GEJ cancer who have progressed on first-line therapy.[4][14]

  • ECOG performance status of 0 or 1.[14]

  • Life expectancy of at least 3 months.[14]

2. Treatment Regimen:

  • KN026 is administered intravenously at 30 mg/kg on day 1 of every 3-week cycle.[14]

  • Chemotherapy partners may include:

    • Paclitaxel: 175 mg/m² on day 1 of every 3-week cycle.[12]

    • Irinotecan: 125 mg/m² on days 1 and 8 of every 3-week cycle.[12]

3. Monitoring and Assessments:

  • Similar to the breast cancer protocol, with regular tumor assessments and continuous monitoring for adverse events.

4. Management of Adverse Events:

  • Common treatment-related adverse events of grade 3 or higher include neutropenia, diarrhea, lymphocytopenia, febrile neutropenia, and hypokalemia.[14] Management should follow standard institutional guidelines for supportive care, including the use of growth factors for neutropenia and anti-diarrheal agents.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a clinical study investigating KN026 in combination with chemotherapy.

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Tumor Imaging, Labs) Informed_Consent->Baseline_Assessment Treatment_Cycle Treatment Cycle (21 days) KN026 + Chemotherapy Baseline_Assessment->Treatment_Cycle Monitoring Adverse Event Monitoring (Continuous) Treatment_Cycle->Monitoring Tumor_Assessment Tumor Assessment (Every 6-12 weeks) Treatment_Cycle->Tumor_Assessment Monitoring->Treatment_Cycle Continue_Treatment Continue Treatment (if no progression/toxicity) Tumor_Assessment->Continue_Treatment Continue_Treatment->Treatment_Cycle Yes Discontinuation Treatment Discontinuation (Progression, Toxicity, etc.) Continue_Treatment->Discontinuation No Follow_up Follow-up (Survival) Discontinuation->Follow_up

A generalized workflow for a clinical trial of KN026 in combination therapy.

Conclusion

KN026, in combination with chemotherapy, has demonstrated promising efficacy and a manageable safety profile in clinical trials for HER2-positive breast and gastric cancers. Its dual HER2 blockade mechanism offers a novel approach to overcoming the challenges of HER2-targeted therapy. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of KN026 in combination regimens. As with all investigational agents, adherence to detailed and approved clinical trial protocols is paramount to ensure patient safety and data integrity.

References

Application Notes and Protocols for PMD-026 in Androgen Receptor Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PMD-026, a first-in-class, orally bioavailable small molecule inhibitor of p90 ribosomal S6 kinase (RSK), for studying androgen receptor (AR) signaling pathways, particularly in the context of castration-resistant prostate cancer (CRPC).

Introduction

PMD-026 is a potent inhibitor of the RSK family of kinases (RSK1-4), with a high selectivity for RSK2.[1] In the context of androgen receptor signaling, RSK plays a crucial role in therapeutic resistance, particularly through the regulation of Y-box binding protein-1 (YB-1) and its subsequent effect on the expression of AR splice variants, such as AR-V7.[2][3] PMD-026 offers a valuable tool for investigating these resistance mechanisms and for the development of novel therapeutic strategies for advanced prostate cancer.[2]

Mechanism of Action

PMD-026 exerts its effects by inhibiting RSK, a downstream effector in the MAPK signaling pathway.[4] In prostate cancer cells, this inhibition prevents the phosphorylation of YB-1.[2] Phosphorylated YB-1 is known to promote the expression of AR splice variants, which are often implicated in the development of resistance to anti-androgen therapies.[2][3] By reducing YB-1 phosphorylation, PMD-026 leads to a decrease in the mRNA and protein levels of AR variants, thereby suppressing their function.[2] This ultimately results in cell cycle arrest at G2/M, induction of apoptosis, and inhibition of tumor cell proliferation.[2][5]

cluster_0 Upstream Signaling cluster_1 PMD-026 Target cluster_2 Downstream Effects MAPK_Pathway MAPK Pathway RSK RSK MAPK_Pathway->RSK p_YB1 Phospho-YB-1 RSK->p_YB1 Phosphorylation PMD_026 PMD-026 PMD_026->RSK AR_V7 AR-V7 Expression p_YB1->AR_V7 Cell_Proliferation Cell Proliferation & Survival AR_V7->Cell_Proliferation cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting Seed_Cells Seed 22Rv1 Cells Treat_Cells Treat with PMD-026 Seed_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Analysis Inoculate_Cells Subcutaneous Inoculation of 22Rv1 Cells Randomize_Mice Randomize Mice into Treatment Groups Inoculate_Cells->Randomize_Mice Administer_Drugs Administer PMD-026 and/or Enzalutamide Randomize_Mice->Administer_Drugs Measure_Tumors Measure Tumor Volume and Body Weight Administer_Drugs->Measure_Tumors Euthanize_Mice Euthanize Mice and Excise Tumors Measure_Tumors->Euthanize_Mice IHC_Analysis Immunohistochemical Analysis Euthanize_Mice->IHC_Analysis

References

Application Notes and Protocols for In vitro Histone Acetyltransferase (HAT) Assay using B026 as an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression through the acetylation of histone and non-histone proteins. This post-translational modification is a key epigenetic mechanism that generally leads to a more open chromatin structure, facilitating transcription. The HATs p300 and its paralog CREB-binding protein (CBP) are master regulators involved in a wide array of cellular processes, and their dysregulation is implicated in various diseases, including cancer. B026 is a highly potent and selective small-molecule inhibitor of the catalytic activity of p300/CBP.[1] This document provides a detailed protocol for an in vitro HAT assay to characterize the inhibitory activity of this compound against the p300 enzyme.

Principle of the Assay

The in vitro HAT assay is designed to measure the enzymatic activity of a specific HAT, in this case, recombinant human p300. The assay quantifies the transfer of an acetyl group from the donor molecule, acetyl-coenzyme A (acetyl-CoA), to a histone substrate, typically a synthetic peptide corresponding to a fragment of a histone protein (e.g., Histone H3). The inhibitory effect of this compound is determined by measuring the reduction in HAT activity in the presence of the compound. This protocol describes a common method where the product, coenzyme A (CoA-SH), is detected using a colorimetric or fluorometric probe.

Signaling Pathway of p300/CBP in MYC Regulation

The oncogenic transcription factor MYC is a well-established downstream target of p300/CBP activity. p300/CBP is recruited to the promoter region of the MYC gene, where it acetylates histone tails, leading to a more open chromatin conformation that promotes the binding of transcriptional machinery and subsequent gene expression.[2][3] By inhibiting the acetyltransferase activity of p300/CBP, this compound can lead to a decrease in histone acetylation at the MYC promoter, resulting in the downregulation of MYC transcription.[3] This mechanism is a key aspect of the anti-cancer properties of this compound.

p300_MYC_pathway cluster_nucleus Nucleus p300_CBP p300/CBP MYC_Promoter MYC Gene Promoter p300_CBP->MYC_Promoter recruitment Ac_Histones Acetylated Histones p300_CBP->Ac_Histones acetylation CoA CoA p300_CBP->CoA releases Histones Histones (e.g., H3K27) MYC_Promoter->Histones Histones->Ac_Histones RNA_Pol_II RNA Polymerase II Ac_Histones->RNA_Pol_II recruitment Acetyl_CoA Acetyl-CoA MYC_mRNA MYC mRNA RNA_Pol_II->MYC_mRNA transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation This compound This compound This compound->p300_CBP inhibition

p300/CBP-mediated regulation of MYC transcription and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps involved in the in vitro HAT assay for screening the inhibitor this compound.

HAT_assay_workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, this compound) start->reagent_prep plate_setup Plate Setup (Controls, this compound dilutions) reagent_prep->plate_setup pre_incubation Pre-incubation (p300 enzyme + this compound) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Acetyl-CoA & Histone Peptide) pre_incubation->reaction_initiation incubation Incubation (e.g., 30-60 min at 30°C) reaction_initiation->incubation reaction_stop Reaction Stoppage (Optional, depending on detection) incubation->reaction_stop detection Signal Detection (Colorimetric/Fluorometric Reading) reaction_stop->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis end End data_analysis->end

Experimental workflow for the in vitro HAT assay with this compound.

Data Presentation

The inhibitory activity of this compound on p300 HAT is typically represented by a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated. Below is a table summarizing representative quantitative data.

This compound Concentration (nM)p300 Activity (% of Control)% Inhibition
0 (Control)1000
0.18515
0.56535
1.05545
1.8 (IC50) 50 50
5.03070
10.01585
50.0595
100.0298

Note: The data presented in this table is representative and serves as an example. Actual experimental results may vary.

This compound is a selective and potent inhibitor of p300/CBP with reported IC50 values of 1.8 nM for p300 and 9.5 nM for CBP.[1]

Experimental Protocols

This section provides a detailed methodology for a colorimetric in vitro HAT assay using recombinant p300 and this compound. This protocol is adapted from commercially available HAT assay kits.

Materials and Reagents
  • Recombinant human p300 enzyme

  • Histone H3 peptide (e.g., corresponding to amino acids 1-21)

  • Acetyl-CoA

  • This compound inhibitor

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Developing solution for CoA-SH detection (e.g., containing a soluble tetrazolium dye)

  • NADH Generating Enzyme

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

  • Nuclease-free water

  • DMSO (for dissolving this compound)

Procedure
  • Reagent Preparation:

    • Prepare HAT Assay Buffer. Keep on ice.

    • Dilute recombinant p300 enzyme to the desired concentration in HAT Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration curve.

    • Prepare a stock solution of the Histone H3 peptide in nuclease-free water.

    • Prepare a stock solution of Acetyl-CoA in nuclease-free water.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this, prepare serial dilutions in HAT Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Set up the reactions in a 96-well microplate. It is recommended to perform all reactions in triplicate.

    • Inhibitor Wells: Add a fixed volume of the diluted this compound solutions to the respective wells.

    • Positive Control (100% Activity): Add the same volume of HAT Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Negative Control (No Enzyme): Add HAT Assay Buffer with DMSO.

    • Blank (No Substrate): Add HAT Assay Buffer with DMSO.

    • Add the diluted p300 enzyme solution to all wells except the Negative Control wells.

    • Gently tap the plate to mix the contents and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare a master mix of the Histone H3 peptide and Acetyl-CoA in HAT Assay Buffer.

    • Initiate the HAT reaction by adding the master mix to all wells.

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction (if necessary, as some detection methods are continuous).

    • Add the NADH Generating Enzyme and the developing solution to all wells.

    • Incubate the plate at 37°C for 15-30 minutes, or as recommended by the detection kit manufacturer, to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the Blank wells from the absorbance of all other wells.

    • Calculate the percentage of p300 activity for each this compound concentration relative to the Positive Control (100% activity).

      • % Activity = [(Absorbance_Inhibitor - Absorbance_NegativeControl) / (Absorbance_PositiveControl - Absorbance_NegativeControl)] * 100

    • Calculate the percentage of inhibition for each this compound concentration.

      • % Inhibition = 100 - % Activity

    • Plot the % Inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value of this compound from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Conclusion

This document provides a comprehensive guide for performing an in vitro HAT assay to evaluate the inhibitory activity of this compound against p300. The detailed protocol, along with the data presentation and visualization of the relevant signaling pathway and experimental workflow, offers a valuable resource for researchers in the fields of epigenetics, cancer biology, and drug discovery. Adherence to the outlined procedures will enable the generation of robust and reproducible data for the characterization of p300/CBP inhibitors.

References

Troubleshooting & Optimization

B026 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using B026, a selective and potent p300/CBP histone acetyltransferase (HAT) inhibitor.[1][2][3][4] Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, potent, and orally active small molecule inhibitor of the histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2][3] It exhibits IC50 values of 1.8 nM and 9.5 nM for p300 and CBP, respectively.[1][2] By inhibiting the catalytic activity of these enzymes, this compound prevents the acetylation of histone and non-histone proteins, which plays a crucial role in the regulation of gene expression. Dysregulation of p300/CBP activity is associated with various diseases, including cancer, making this compound a valuable tool for research in these areas.[5]

Q2: What are the common challenges when preparing this compound for cell culture experiments?

The primary challenge with this compound is its potential for low aqueous solubility. Like many small molecule inhibitors, this compound may precipitate out of solution when diluted into aqueous cell culture media from a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO). This can lead to inaccurate dosing and inconsistent experimental outcomes.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO.[6][7] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[6][8]

Q4: How can I minimize precipitation of this compound when diluting it into cell culture media?

To minimize precipitation, it is crucial to perform a serial dilution of the DMSO stock solution into the cell culture medium.[7] Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform one or more intermediate dilution steps. Additionally, ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems related to this compound solubility in cell culture media.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to media. The concentration of this compound exceeds its solubility limit in the aqueous media. The direct dilution of a highly concentrated stock is causing localized high concentrations and precipitation.- Prepare a fresh working solution by performing a stepwise serial dilution. - Pre-warm the cell culture media to 37°C before adding the this compound solution. - Gently vortex the diluted this compound solution before adding it to the cells.[6]
Cells show inconsistent responses to this compound treatment across experiments. Inconsistent dissolution of this compound leading to variability in the effective concentration. Degradation of this compound in the stock solution due to improper storage.- Always visually inspect the diluted this compound solution for any signs of precipitation before adding it to the cells. - Prepare fresh dilutions from a frozen stock aliquot for each experiment. - Avoid repeated freeze-thaw cycles of the DMSO stock solution by storing it in small aliquots.[6][8]
Observed cellular effects do not correlate with the expected dose-response. The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation.- Consider using a lower starting concentration of this compound. - If solubility issues persist, explore the use of a solubilizing agent or a different formulation, though this may require extensive validation to ensure it does not interfere with the experimental system.
Visible crystals or film in the cell culture plate after treatment. Precipitation of this compound out of the culture medium over time.- Reduce the final concentration of this compound in the experiment. - Decrease the incubation time of the treatment. - Ensure the final DMSO concentration is not too high, as this can also contribute to compound precipitation in aqueous environments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 450 g/mol , dissolve 4.5 mg in 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[6]

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Pre-warmed (37°C) complete cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed media. This results in a 100 µM solution. Gently mix by pipetting.

      • Add the required volume of the 100 µM intermediate dilution to your cell culture plates. For example, add 10 µL of the 100 µM solution to 990 µL of media in a well to achieve a final concentration of 1 µM.

    • Ensure the final DMSO concentration in the culture media is below 0.1%.

    • Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

Visualizations

G cluster_0 Troubleshooting this compound Solubility cluster_1 Causes cluster_2 Solutions observe Observe Precipitation in Media cause Potential Causes observe->cause Investigate solution Solutions cause->solution Implement cause1 High Concentration cause2 Improper Dilution cause3 Low Temperature sol1 Serial Dilution sol2 Pre-warm Media sol3 Lower Final Concentration G cluster_pathway This compound Signaling Pathway Inhibition This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Inhibits Acetylation Acetylation p300_CBP->Acetylation Catalyzes Histones Histones & Other Proteins Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-proliferative) Gene_Expression->Cellular_Response

References

Potential off-target effects of B026 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the B026 inhibitor, a potent and selective inhibitor of p300/CBP histone acetyltransferases (HATs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the this compound inhibitor?

A1: this compound is a selective, potent, and orally active inhibitor of the histone acetyltransferases (HATs) p300 (KAT3B) and CREB-binding protein (CBP or KAT3A). It competitively inhibits the binding of acetyl-CoA to the catalytic domain of these enzymes, thereby preventing the acetylation of histone and non-histone protein substrates. This leads to a decrease in the expression of key oncogenic transcription factors.[1]

Q2: What are the reported on-target potencies of this compound?

A2: this compound exhibits nanomolar potency against its primary targets. The half-maximal inhibitory concentrations (IC50) are approximately 1.8 nM for p300 and 9.5 nM for CBP in enzymatic assays.[1] Cellular IC50 values for growth inhibition vary by cell line.[1]

Q3: Are there any known off-target effects for this compound?

A3: Currently, a comprehensive public selectivity profile (e.g., a kinome scan) for this compound is not available. However, inhibitors of p300/CBP may exhibit off-target activity due to structural similarities with other acetyl-CoA binding proteins.[1][2] Potential off-target categories for lysine acetyltransferase inhibitors include other HAT families (e.g., MYST, GCN5/PCAF) and other epigenetic modifiers.[2][3] It is crucial for researchers to empirically validate that the observed phenotype is due to the inhibition of p300/CBP.

Q4: How can I confirm that the this compound inhibitor is active in my cellular model?

A4: The most direct method is to assess the acetylation status of known p300/CBP substrates. A significant reduction in histone H3 lysine 27 acetylation (H3K27ac) is a reliable biomarker of p300/CBP inhibition.[4] This can be measured by Western blotting or immunofluorescence. Additionally, a Cellular Thermal Shift Assay (CETSA) can be performed to confirm direct target engagement of this compound with p300/CBP in cells.

Q5: I am observing a phenotype that is not consistent with known p300/CBP functions. What should I do?

A5: This could indicate a potential off-target effect or a novel role for p300/CBP in your experimental system. Refer to the Troubleshooting Guide below for a systematic approach to investigate unexpected results.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against its primary targets and provides a list of potential off-target classes to consider for validation.

Target ClassSpecific TargetThis compound IC50Notes
On-Target p300 (KAT3B)1.8 nMEnzymatic assay[1]
CBP (KAT3A)9.5 nMEnzymatic assay[1]
Maver-1 cells2.6 nMCell growth inhibition[1]
MV-4-11 cells4.2 nMCell growth inhibition[1]
22Rv1 cells4.4 nMCell growth inhibition[1]
Potential Off-Target Classes Other Lysine Acetyltransferases (KATs)Not DeterminedIncludes families like GCN5/PCAF and MYST (e.g., Tip60, MOZ)[2]
BromodomainsNot DeterminedWhile some p300/CBP inhibitors are selective against bromodomains, cross-reactivity should be checked.[5]
KinasesNot DeterminedATP-competitive kinase inhibitors are a major class of drugs, and some epigenetic inhibitors can show cross-reactivity.[6]

Troubleshooting Guide

This guide provides a structured approach to address common issues and unexpected results when using the this compound inhibitor.

Issue 1: No observable effect on my cells or pathway of interest.

Potential Cause Troubleshooting Step
Inhibitor Inactivity 1. Confirm the identity and purity of your this compound stock. 2. Prepare fresh dilutions from a concentrated stock for each experiment. 3. Perform a dose-response experiment to ensure you are using an effective concentration.
Poor Cell Permeability Although this compound is orally active, ensure sufficient incubation time for cellular uptake in your specific cell type.
On-Target Validation Crucial Step: Verify target engagement in your cells. Check for a decrease in H3K27ac levels via Western blot after this compound treatment. If H3K27ac is not reduced, the inhibitor is not effectively inhibiting p300/CBP in your system at the tested concentration and duration.
Cellular Context The function of p300/CBP can be highly context-dependent. The pathway you are studying may not be sensitive to p300/CBP inhibition in your specific cellular model.

Issue 2: Unexpected or contradictory phenotype observed.

This may be due to a novel on-target function or an off-target effect. The following workflow can help distinguish between these possibilities.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Interpretation cluster_3 Phase 4: Conclusion A Unexpected Phenotype Observed with this compound B Confirm p300/CBP Inhibition (e.g., Western for H3K27ac) A->B C Use a Structurally Different p300/CBP Inhibitor (e.g., A-485) B->C D Perform Rescue Experiment (e.g., express inhibitor-resistant p300/CBP) C->D E Phenotype Replicated with Different Inhibitor/Rescued? D->E F Likely On-Target Effect (Potentially Novel Biology) E->F Yes G Likely Off-Target Effect E->G No

Caption: Troubleshooting workflow for unexpected phenotypes.

Key Experimental Protocols

1. Western Blot for H3K27 Acetylation

  • Objective: To verify the on-target activity of this compound by measuring the levels of a key p300/CBP-mediated histone mark.

  • Methodology:

    • Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).

    • Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or an acid extraction protocol.

    • Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

    • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST). Incubate overnight at 4°C with a primary antibody against H3K27ac. Use an antibody against total Histone H3 as a loading control.

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities. A dose-dependent decrease in the H3K27ac/Total H3 ratio indicates successful on-target inhibition.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of this compound to p300/CBP in intact cells.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Analysis: Analyze the soluble fraction by Western blot using an antibody against p300 or CBP. Increased thermal stability of the target protein in the this compound-treated samples will result in more soluble protein at higher temperatures compared to the control.

Signaling Pathway Diagrams

Intended On-Target Pathway of this compound

G This compound This compound Inhibitor p300_CBP p300/CBP (HATs) This compound->p300_CBP Inhibits Acetylation Protein Acetylation (e.g., H3K27ac) p300_CBP->Acetylation Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Histones Histones (e.g., H3) Histones->Acetylation NonHistone Non-Histone Proteins (e.g., Transcription Factors) NonHistone->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription G This compound This compound Inhibitor p300_CBP On-Target: p300/CBP This compound->p300_CBP Inhibits OffTargetKinase Off-Target: Kinase X This compound->OffTargetKinase Inhibits (Hypothetical) OnTargetPathway ↓ On-Target Effect (↓ H3K27ac) p300_CBP->OnTargetPathway OffTargetPathway ↓ Off-Target Effect (↓ Substrate-P) OffTargetKinase->OffTargetPathway ATP ATP ATP->OffTargetKinase

References

Troubleshooting B026 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of the p300/CBP histone acetyltransferase (HAT) inhibitor, B026, in solution.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound instability in my solution?

Common signs of instability include visual changes such as the appearance of precipitate, cloudiness, or color change in the solution. Analytically, instability can be detected as a decrease in the concentration of this compound over time, or the appearance of new peaks during chromatographic analysis (e.g., HPLC), which may indicate degradation products.

Q2: What are the primary factors that can cause this compound to degrade or precipitate?

The stability of a small molecule like this compound can be influenced by a combination of chemical and physical factors.

  • Chemical Factors: These include pH, temperature, light exposure, and oxidation.[1][2] Many small molecules are susceptible to degradation through hydrolysis at non-optimal pH levels or degradation accelerated by high temperatures.[1][2] Photolysis can occur with exposure to certain wavelengths of light, and oxidation can be a problem for susceptible chemical groups.[2][3]

  • Physical Factors: The primary cause of physical instability is poor solubility in the chosen solvent system, leading to precipitation. This can be affected by the concentration of this compound, the solvent composition (including buffer salts and organic co-solvents), and storage temperature.[4][5]

Q3: I see precipitation in my this compound stock solution. What is the first thing I should do?

Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the current solvent and storage conditions. The first step is to gently warm the solution (e.g., to 37°C) and vortex or sonicate it to see if the compound redissolves. If it does, the issue may be temperature-dependent solubility. If it does not, you may need to consider diluting the stock solution or using a different solvent system. It is crucial not to use a solution with visible precipitate in an experiment, as the actual concentration will be unknown.

Q4: How can I prevent this compound degradation during my experiments?

To prevent degradation, it is important to understand the specific liabilities of the molecule. This can be achieved through forced degradation studies (see Protocol 1). General preventative measures include:

  • Preparing fresh solutions before use.

  • Storing stock solutions at or below -20°C, protected from light.

  • Using buffers within a pH range where the compound is most stable (typically pH 4-8 for many drugs).[1]

  • Degassing aqueous buffers to remove dissolved oxygen.

Troubleshooting Guides

Guide 1: Investigating Chemical Degradation of this compound

If you suspect this compound is degrading in your experimental conditions, a systematic investigation is necessary. Unstable compounds can lead to incorrect bioassay results and erroneous structure-activity relationships.[6][7] This workflow helps identify the cause of chemical instability.

observe Observe Instability (e.g., loss of potency, new HPLC peaks) forced_degradation Perform Forced Degradation Study (See Protocol 1) observe->forced_degradation analyze Analyze Results (HPLC, LC-MS) forced_degradation->analyze ph_issue pH Instability? analyze->ph_issue temp_issue Thermal Instability? ph_issue->temp_issue No sol_ph Optimize Buffer pH (e.g., use pH 6.5 phosphate buffer) ph_issue->sol_ph Yes light_issue Photolytic Instability? temp_issue->light_issue No sol_temp Control Temperature (Prepare solutions on ice, store at -80°C) temp_issue->sol_temp Yes ox_issue Oxidative Instability? light_issue->ox_issue No sol_light Protect from Light (Use amber vials, cover plates) light_issue->sol_light Yes sol_ox Minimize Oxidation (Use degassed buffers, add antioxidants) ox_issue->sol_ox Yes stable This compound is Stable ox_issue->stable No

Caption: Workflow for troubleshooting chemical instability.

Summary of Forced Degradation Data for this compound

The following table summarizes hypothetical results from a forced degradation study on this compound, analyzed by HPLC to determine the percentage of the parent compound remaining.

Stress ConditionIncubation Time (hrs)Incubation Temp.% this compound RemainingDegradation Products
0.1 M HCl (Acid)2460°C75.2%2 major peaks
0.1 M NaOH (Base)2460°C45.8%Multiple minor peaks
3% H₂O₂ (Oxidation)2425°C92.1%1 minor peak
UV Light (254 nm)2425°C88.5%1 major peak
Heat4880°C95.3%No significant change
Control (pH 7.4 Buffer)4825°C99.5%No significant change

Interpretation: The data suggests this compound is most susceptible to degradation under basic (hydrolysis) and acidic conditions. It also shows some sensitivity to UV light and strong oxidative conditions. The molecule is relatively stable to heat alone. Based on this, researchers should prioritize maintaining a neutral pH and protecting solutions from light.

Guide 2: Addressing Physical Instability (Precipitation)

Precipitation is a common issue, especially for poorly soluble molecules which are estimated to comprise 70-80% of drug development pipelines.[8] This can happen when a compound is transferred from a high-solubility solvent (like DMSO) into an aqueous buffer.

start Precipitate Observed in Aqueous Buffer warm_sonicate Gently warm (37°C) and sonicate solution start->warm_sonicate check_conc Is final concentration too high? check_dmso Is final %DMSO too low? check_conc->check_dmso No lower_conc Lower final this compound concentration check_conc->lower_conc Yes increase_dmso Increase final DMSO % (if compatible with assay) check_dmso->increase_dmso Yes use_cosolvent Use alternative co-solvents or excipients (e.g., PEG, cyclodextrin) check_dmso->use_cosolvent No warm_sonicate->check_conc Precipitate remains resolved Solution is Clear warm_sonicate->resolved Precipitate dissolves lower_conc->resolved increase_dmso->resolved filter_solution Filter through 0.22 µm syringe filter (Note: concentration will be lower) use_cosolvent->filter_solution Still precipitates use_cosolvent->resolved

Caption: Decision tree for troubleshooting this compound precipitation.

Solubility of this compound in Various Solvents

This table provides solubility data for this compound in common laboratory solvents and buffer systems to aid in the selection of an appropriate vehicle for your experiments.

Solvent SystemTemperatureMax Solubility (µM)Notes
100% DMSO25°C> 50,000Recommended for primary stock solution.
100% Ethanol25°C~ 5,000Viable alternative to DMSO.
PBS (pH 7.4)25°C< 1Poorly soluble in pure aqueous buffer.
PBS + 1% DMSO25°C~ 25Solubility is limited.
PBS + 5% DMSO25°C~ 150Use caution above 100 µM.
PBS + 10% PEG40025°C~ 200Polymeric excipients can improve solubility.[9]
PBS + 5% Solutol HS 1525°C~ 450Surfactants can form micelles to aid solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Stress Sample Preparation: Dilute the stock solution to a final concentration of 100 µM in the following stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Photolytic: Place solution in a clear vial and expose to a UV light source (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.

    • Thermal: Incubate at 80°C.

    • Control: Use the intended aqueous experimental buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate samples for pre-determined time points (e.g., 0, 2, 8, 24 hours). For acid/base/thermal conditions, incubation can be done at an elevated temperature (e.g., 60°C) to accelerate degradation.[10]

  • Sample Quenching: At each time point, take an aliquot of the sample. For acidic/basic samples, neutralize the pH with an equimolar amount of base/acid. Dilute all samples with mobile phase to a final concentration suitable for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Reporting: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the solubility of this compound in an aqueous buffer.

Methodology:

  • Compound Plating: Dispense this compound from a high-concentration DMSO stock into a 96-well plate to create a serial dilution (e.g., from 20 mM down to 1 µM).

  • Buffer Addition: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to all wells, ensuring the final DMSO concentration is consistent (e.g., 1%). This will induce precipitation in wells where the concentration exceeds the solubility limit.

  • Incubation: Shake the plate at room temperature for 2 hours to allow the solution to reach equilibrium.

  • Clarity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which turbidity begins to increase sharply is determined to be the kinetic solubility limit.

Context: this compound Signaling Pathway

Understanding the biological context of this compound is crucial, as inaccurate concentrations due to instability can lead to misinterpretation of its effects on cellular pathways. This compound inhibits the HAT activity of p300/CBP, which are critical co-activators of transcription. A key function is the acetylation of histone tails (e.g., H3K27), which relaxes chromatin structure and allows for the transcription of target genes, such as the oncogene MYC.[11]

p300 p300/CBP H3K27Ac H3K27 Acetylation (H3K27Ac) p300->H3K27Ac Acetylates This compound This compound This compound->p300 Inhibits Histone Histone H3 Tail Histone->p300 Chromatin Open Chromatin H3K27Ac->Chromatin Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription

Caption: Simplified this compound mechanism of action.

References

Technical Support Center: Optimizing B026 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "B026" is not described in currently available scientific literature. This guide provides a general framework for researchers to determine the optimal concentration of a novel compound (referred to herein as this compound) to achieve a desired biological effect while minimizing cytotoxicity. The principles and protocols described are based on established methodologies in toxicology and drug discovery.

Frequently Asked Questions (FAQs)

Q1: What is cytotoxicity and why is it crucial to minimize it?

A1: Cytotoxicity refers to the quality of a substance to be toxic to cells, leading to cell damage or death.[1] In drug development, while some agents like chemotherapy are designed to be cytotoxic to cancer cells, it is often crucial to minimize off-target cytotoxicity to healthy cells to ensure the safety and therapeutic efficacy of a compound.[1][2] Minimizing cytotoxicity is essential for developing safe and effective therapeutic agents.

Q2: How do I begin to determine the effective, non-toxic concentration of this compound?

A2: The process starts with a dose-response experiment. You should expose your target cells to a wide range of this compound concentrations, typically in a serial dilution format (e.g., logarithmic or half-log dilutions). This initial experiment helps to identify a concentration range that produces a biological effect and to pinpoint the onset of cytotoxicity.[3]

Q3: What are the standard assays to measure the cytotoxicity of this compound?

A3: Several assays can be used to measure cytotoxicity, each with its own principle, advantages, and limitations. Common methods include:

  • Membrane Integrity Assays: These detect damage to the cell membrane. Examples include the Lactate Dehydrogenase (LDH) release assay and vital dyes like Trypan Blue or Propidium Iodide, which can only enter cells with compromised membranes.[4][5]

  • Metabolic Activity Assays: These measure the metabolic health of a cell population. Widely used examples are the MTT, MTS, and XTT assays, which measure the activity of mitochondrial dehydrogenases.[4] The Resazurin (AlamarBlue®) assay is another common method based on cellular redox activity.[4]

  • ATP-Based Assays: The amount of ATP in a cell population correlates with cell viability. These assays use luciferase to generate a bioluminescent signal proportional to the ATP level.[4]

Q4: What is an IC50 value and how does it relate to cytotoxicity?

A4: The IC50 (Half Maximal Inhibitory Concentration) is the concentration of a substance required to inhibit a specific biological process by 50%.[6] In the context of cytotoxicity, it represents the concentration of this compound that causes a 50% reduction in cell viability. It is a standard measure of a compound's potency; a lower IC50 value indicates higher cytotoxic potency.[7]

Q5: Should I use multiple cell lines to test this compound cytotoxicity?

A5: Yes, it is highly recommended. Different cell types can have vastly different sensitivities to a compound.[7] Testing this compound on your target cell line (e.g., a specific cancer cell line) as well as one or more non-target or healthy cell lines (e.g., normal fibroblasts or epithelial cells) is crucial to determine its therapeutic window and selectivity.[8]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity readings between replicate wells.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
Edge Effects Evaporation from wells on the edge of the plate can concentrate media components and your compound. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.[9]
Inconsistent Pipetting Use calibrated pipettes and consistent technique when adding cells, media, and reagents. For small volumes, consider using a multi-channel pipette for simultaneous additions.
Compound Precipitation Visually inspect the wells under a microscope after adding this compound. If the compound is precipitating out of solution at higher concentrations, this can lead to inconsistent results. Consider adjusting the solvent or using a lower concentration range.

Problem 2: High background signal or unexpected results in control wells.

Possible Cause Troubleshooting Step
Solvent Toxicity Many compounds are dissolved in solvents like DMSO, which can be toxic to cells at certain concentrations.[10] Run a vehicle control experiment with the solvent alone at all concentrations used in your this compound dilutions to determine its toxicity profile.[10]
Media Component Interference Certain components in the cell culture medium, like phenol red, can interfere with the absorbance or fluorescence readings of some assays.[9] You can test for this by measuring the signal from media alone. If interference is detected, consider using media without that component during the assay period.
Contamination Microbial contamination (bacteria, yeast, mycoplasma) can affect cell health and interfere with assay readings. Regularly check your cell cultures for contamination and test new cell stocks.
Assay Reagent Interference The test compound itself may directly react with the assay reagent (e.g., reducing the MTT reagent). To check for this, add this compound to cell-free media and run the assay. If a signal is produced, you may need to choose a different cytotoxicity assay.

Problem 3: The IC50 value for this compound is not reproducible between experiments.

Possible Cause Troubleshooting Step
Variable Cell Health/Passage Number Use cells from a consistent, low passage number for all experiments. Cells that have been passaged too many times can have altered growth rates and drug sensitivity. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inconsistent Seeding Density The initial number of cells plated can significantly impact the final assay result. Perform a cell seeding optimization experiment (see Protocol 2) to find the optimal density for your cell line and assay duration.
Variable Incubation Time The duration of exposure to the compound can affect its apparent cytotoxicity.[7] Use a consistent and clearly reported incubation time for all experiments.
Inconsistent Data Normalization Always include proper controls on every plate: untreated cells (0% cytotoxicity) and a maximum-kill control (100% cytotoxicity, e.g., cells treated with a detergent like Triton X-100).[9] Normalize your data to these controls for each plate individually before comparing across experiments.

Data Presentation

Table 1: Comparison of Common In Vitro Cytotoxicity Assays

Assay Type Principle Advantages Disadvantages
MTT/MTS/XTT Measures mitochondrial dehydrogenase activity in viable cells, which reduces a tetrazolium salt to a colored formazan product.[4]Inexpensive, well-established, simple protocol.[11]Can be toxic to cells, requires a solubilization step (MTT), can be affected by compounds that alter cellular redox state.[12]
LDH Release Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[4][5]Simple, reliable, can be multiplexed with other assays, measures cell death directly.Does not distinguish between apoptosis and necrosis; timing is critical as released LDH can degrade.
Resazurin (AlamarBlue®) Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells.[4]Highly sensitive, non-toxic (allows for continuous monitoring), homogeneous (no wash steps).Can be directly reduced by some test compounds, leading to false positives.
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP, which is present in metabolically active cells. The luciferase reaction produces a luminescent signal proportional to ATP levels.[4]Very sensitive, fast, suitable for high-throughput screening.Signal is short-lived, requires a luminometer, more expensive than colorimetric assays.

Table 2: Example Dose-Response Data for Compound this compound on XYZ Cell Line

This compound Conc. (µM) Replicate 1 (Absorbance) Replicate 2 (Absorbance) Replicate 3 (Absorbance) Average Absorbance Std. Dev. % Viability *
0 (Vehicle Control)1.2541.2881.2711.2710.017100.0%
0.11.2491.2651.2331.2490.01698.3%
11.1021.1561.1391.1320.02889.1%
100.7510.7890.7650.7680.01960.4%
500.2440.2310.2590.2450.01419.3%
1000.1150.1190.1120.1150.0049.0%
Max Kill Control0.1010.0980.1050.1010.0040.0%
Calculated as: ((Avg Absorbance_Sample - Avg Absorbance_MaxKill) / (Avg Absorbance_Vehicle - Avg Absorbance_MaxKill)) * 100

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for determining cell viability.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (see Protocol 2) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the appropriate wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[13]

  • Crystal Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well.[13]

  • Data Acquisition: Place the plate on a shaker for 10 minutes to ensure all crystals are dissolved. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

Protocol 2: Determining Optimal Cell Seeding Density

  • Prepare Cell Suspension: Create a single-cell suspension of your chosen cell line.

  • Seed at Various Densities: In a 96-well plate, seed the cells in triplicate at a range of densities (e.g., 1,000, 2,500, 5,000, 7,500, 10,000, and 20,000 cells per well).

  • Incubate: Incubate the plates for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: At the end of the incubation period, perform a viability assay (such as MTT, Protocol 1) on all wells.

  • Analyze Results: Plot the absorbance/fluorescence values against the number of cells seeded. The optimal seeding density is the one that falls within the linear range of the growth curve and results in the cells being in the late-logarithmic growth phase (typically 70-80% confluency) at the end of the experiment.

Visualizations

B026_Cytotoxicity_Pathway cluster_cell Cell This compound Compound this compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction This compound->Mito DNA_Damage DNA Damage This compound->DNA_Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Release of Cytochrome c DNA_Damage->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

B026_Optimization_Workflow cluster_workflow Experimental Workflow start Start: Select Cell Lines (Target vs. Normal) seed_opt 1. Optimize Cell Seeding Density start->seed_opt range_find 2. Range-Finding Assay (Broad this compound Concentration Range) seed_opt->range_find dose_resp 3. Definitive Dose-Response Assay (Narrow this compound Concentration Range) range_find->dose_resp calc_ic50 4. Calculate IC50 Value (Non-linear Regression) dose_resp->calc_ic50 select_conc 5. Select Optimal Concentration (Max Efficacy, Min Cytotoxicity) calc_ic50->select_conc end End: Proceed with Optimized this compound Concentration select_conc->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic start High Cytotoxicity Observed q1 Is vehicle control also toxic? start->q1 a1_yes Yes: Lower solvent concentration or change solvent. q1->a1_yes Yes a1_no No: Issue is with this compound or assay conditions. q1->a1_no No q2 Are results reproducible? a1_no->q2 a2_no No: Check cell seeding, pipetting, and edge effects. q2->a2_no No a2_yes Yes: this compound is potent. Consider mechanism. q2->a2_yes Yes q3 Does this compound interfere with assay? a2_yes->q3 a3_yes Yes: Run cell-free controls. Change assay type (e.g., MTT to LDH). q3->a3_yes Yes a3_no No: this compound is confirmed cytotoxic. Proceed with dose optimization. q3->a3_no No

Caption: Troubleshooting logic for unexpected cytotoxicity results.

References

B026 not showing expected inhibition of H3K27ac

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the p300/CBP histone acetyltransferase (HAT) inhibitor, B026. This guide provides troubleshooting assistance and answers to frequently asked questions to help researchers effectively use this compound in their experiments and address issues such as the lack of expected H3K27ac inhibition.

Troubleshooting Guide

Issue: this compound is not showing the expected inhibition of H3K27ac.

This guide will walk you through a series of troubleshooting steps to identify the potential cause of the issue.

Step 1: Verify Compound Integrity and Handling

Ensure that the this compound inhibitor has been stored and handled correctly to maintain its activity.

ParameterRecommendationRationale
Storage Store at -20°C in a desiccated environment.Prevents degradation of the compound.
Solubility Prepare fresh stock solutions in a suitable solvent like DMSO.Poor solubility can lead to inaccurate concentrations and precipitation in media.
Freeze-Thaw Cycles Aliquot stock solutions to minimize freeze-thaw cycles.Repeated freezing and thawing can degrade the compound.

Step 2: Review Experimental Parameters

Incorrect experimental conditions are a common reason for inhibitor inactivity.

ParameterRecommendationRationale
Concentration Perform a dose-response experiment (e.g., 1 nM to 10 µM). Effective concentrations in cell-based assays are typically in the low micromolar range.[1][2]The optimal concentration can vary between cell lines and experimental conditions.
Incubation Time Test a time course (e.g., 2, 6, 12, 24 hours). Inhibition of H3K27ac has been observed as early as 6 hours.[1]The effect of the inhibitor may be time-dependent.
Cell Health Ensure cells are healthy and not overgrown before treatment.Unhealthy or confluent cells may not respond appropriately to treatment.
Serum Interaction Consider potential interactions with components in the cell culture media, such as serum proteins.Serum proteins can sometimes bind to small molecules, reducing their effective concentration.

Step 3: Evaluate the Assay System

The method used to detect H3K27ac levels could be the source of the problem.

AssayTroubleshooting Tip
Western Blot - Antibody Validation: Ensure the anti-H3K27ac antibody is specific and sensitive. Run positive and negative controls. - Loading Control: Use a total histone H3 antibody as a loading control, not GAPDH, as histone levels may change. - Transfer Efficiency: Histones are small proteins; use a 0.2 µm pore size membrane for better retention.[3][4]
ChIP-seq - Antibody Quality: Use a ChIP-grade anti-H3K27ac antibody. - Sonication: Optimize chromatin shearing to obtain fragments between 200-500 bp. - Controls: Include an IgG control to check for non-specific binding.
Immunofluorescence - Permeabilization: Ensure adequate cell permeabilization to allow antibody access to the nucleus. - Antibody Concentration: Titrate the primary antibody to find the optimal concentration. - Fixation: The fixation method can impact epitope recognition.

Troubleshooting Logic Tree

This diagram outlines a logical workflow to diagnose why this compound may not be inhibiting H3K27ac.

G start Start: No H3K27ac Inhibition Observed compound Step 1: Check Compound Integrity - Correct Storage? - Freshly Prepared? - Soluble in Media? start->compound experimental Step 2: Review Experimental Design - Dose-Response Performed? - Time-Course Tested? - Cells Healthy? compound->experimental Compound OK sub_compound1 Problem with Compound compound->sub_compound1 Issue Found assay Step 3: Evaluate Assay System - Antibody Validated? - Appropriate Controls? - Protocol Optimized? experimental->assay Design OK sub_experimental1 Suboptimal Conditions experimental->sub_experimental1 Issue Found sub_assay1 Assay Issue assay->sub_assay1 Issue Found end_bad Contact Technical Support assay->end_bad Issue Persists end_good Problem Resolved sub_compound1->end_good sub_experimental1->end_good sub_assay1->end_good

A troubleshooting logic tree for this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[5][6][7][8][9] These enzymes are responsible for adding acetyl groups to histone H3 at lysine 27 (H3K27), a mark associated with active gene transcription. By inhibiting p300/CBP, this compound is expected to decrease the levels of H3K27ac.[10]

Signaling Pathway of this compound Action

G This compound This compound p300_CBP p300/CBP (HATs) This compound->p300_CBP Inhibits HistoneH3 Histone H3 p300_CBP->HistoneH3 Acetylates H3K27ac H3K27ac HistoneH3->H3K27ac Leads to GeneTranscription Gene Transcription H3K27ac->GeneTranscription Promotes

The inhibitory action of this compound on the p300/CBP pathway.

Q2: What are the recommended starting concentrations and incubation times for this compound?

Based on published data, a good starting point for cell-based assays is a dose-response curve ranging from 1 nM to 10 µM.[1] For incubation time, a time-course experiment of 6 to 24 hours is recommended to observe a significant reduction in H3K27ac levels.[1]

Q3: What are appropriate positive and negative controls for my experiment?

  • Positive Control: A compound known to inhibit p300/CBP, such as C646 or A-485, can be used to ensure the experimental system is responsive to HAT inhibition.[11]

  • Negative Control: A vehicle control (e.g., DMSO) at the same concentration used for this compound is essential. An inactive structural analog of this compound, if available, would be an ideal negative control.[2]

Q4: Can this compound have off-target effects?

While this compound is reported to be a selective inhibitor of p300/CBP, it is a good practice to consider potential off-target effects, especially at higher concentrations.[5][6][7][8][9] If unexpected phenotypes are observed, it may be necessary to perform counter-screening or use a structurally different p300/CBP inhibitor to confirm that the observed effects are on-target.

Experimental Protocols

General Experimental Workflow

This diagram shows a typical workflow for assessing the efficacy of an inhibitor like this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture inhibitor_prep 2. Prepare this compound dilutions cell_culture->inhibitor_prep treatment 3. Treat cells with this compound (Dose-response & Time-course) inhibitor_prep->treatment harvest 4. Harvest Cells treatment->harvest western 5a. Western Blot harvest->western chip 5b. ChIP-seq harvest->chip if 5c. Immunofluorescence harvest->if data_analysis 6. Data Analysis western->data_analysis chip->data_analysis if->data_analysis

A general workflow for testing this compound efficacy.
Protocol 1: Western Blot for H3K27ac

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Histone extraction can be performed using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Separate the proteins on a 15% SDS-PAGE gel to resolve the small histone proteins.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane.[3][4]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against H3K27ac overnight at 4°C. Use a total Histone H3 antibody as a loading control on a separate blot or after stripping.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

Protocol 2: Chromatin Immunoprecipitation (ChIP-seq)
  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with a ChIP-grade anti-H3K27ac antibody or an IgG control.

  • Washes: Wash the antibody-bound beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Protocol 3: Immunofluorescence (IF) for H3K27ac
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with this compound as required.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with the anti-H3K27ac primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope.

References

Technical Support Center: B026 Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in B026 proliferation assays. The principles and protocols outlined here are broadly applicable to various cell proliferation assays and can be adapted for your specific cell line. For illustrative purposes, we will use the well-characterized Colon-26 (murine colon carcinoma) cell line as an example.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high variability between replicates in my this compound proliferation assay?

High variability can stem from several factors, including uneven cell seeding, pipetting errors, edge effects in the microplate, or contamination.[1] Ensure your cells are in a single-cell suspension before seeding and that you are using calibrated multichannel pipettes. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.

Q2: My untreated control cells show low viability or proliferation. What could be the issue?

This could be due to suboptimal culture conditions, incorrect cell seeding density, or issues with the assay reagents.[2][3] Ensure your incubator has the correct temperature, humidity, and CO2 levels. Seeding too few cells can lead to poor growth, while too many can result in premature nutrient depletion and cell death. Also, check the expiration dates and storage conditions of your media, supplements, and assay reagents.

Q3: Why are my absorbance/fluorescence readings too high or out of the linear range of the assay?

Readings that are too high can occur if the cell number per well is too high or if the incubation time with the detection reagent is too long.[2][4] It is crucial to determine the optimal cell seeding density and incubation time for your specific cell line and assay.[2]

Q4: I'm not seeing a dose-dependent response with my test compound. What should I check?

This could be related to the compound itself (e.g., incorrect concentration, instability), the treatment duration, or the health of the cells.[5] Verify the stock concentration and stability of your compound. The treatment duration may need to be optimized based on the doubling time of your this compound cells and the mechanism of action of the compound.

Troubleshooting Guide

Issue 1: High Variability in Results
Potential Cause Troubleshooting Step Expected Outcome
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting.Consistent cell numbers across all wells, leading to lower variance in readings.
Pipetting Inaccuracy Use calibrated single and multichannel pipettes. Practice consistent pipetting technique.Reduced well-to-well and plate-to-plate variability.
Edge Effects Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media.Minimized evaporation and temperature fluctuations in the experimental wells, leading to more consistent results.
Contamination Visually inspect cells under a microscope for any signs of bacterial or fungal contamination. Perform routine mycoplasma testing.[6]Healthy cell morphology and growth, eliminating a major source of inconsistent metabolic activity.
Issue 2: Inconsistent Dose-Response Curves
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Drug Concentration Prepare fresh serial dilutions of the drug for each experiment. Verify the calculations for the dilution series.A clear and reproducible dose-dependent effect on cell proliferation.
Suboptimal Incubation Time Optimize the drug incubation time based on the this compound cell line's doubling time and the drug's mechanism of action.The chosen incubation time will be sufficient to observe the drug's effect on proliferation.
Cell Health Ensure cells are in the logarithmic growth phase at the time of treatment. Do not use cells that are over-confluent or have a high passage number.Healthy, responsive cells will provide a more reliable and consistent response to the treatment.
Assay Interference The test compound may interfere with the assay chemistry (e.g., colorimetric or fluorescent readout). Run a control with the compound in cell-free media.Determine if the compound has intrinsic absorbance or fluorescence, allowing for appropriate background subtraction.

Experimental Protocols

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound cells

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Harvest and count this compound cells, ensuring they are in the logarithmic growth phase.

  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treat the cells with various concentrations of your test compound and include untreated controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible under a microscope.[2]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

  • Incubate in the dark at room temperature for at least 2 hours.[2]

  • Measure the absorbance at 570 nm using a microplate reader.

BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • This compound cells

  • Complete culture medium

  • 96-well plates

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • Secondary antibody conjugate (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Protocol:

  • Seed and treat cells as described in the MTT assay protocol (steps 1-5).

  • Add BrdU labeling solution to each well and incubate for a duration appropriate for your cell line's doubling time (e.g., 2-24 hours).

  • Carefully remove the culture medium.

  • Fix and denature the cellular DNA by adding the fixing/denaturing solution and incubating as recommended by the manufacturer.

  • Wash the wells with wash buffer.

  • Add the anti-BrdU antibody to each well and incubate.

  • Wash the wells to remove unbound primary antibody.

  • Add the conjugated secondary antibody and incubate.

  • Wash the wells to remove unbound secondary antibody.

  • Add the substrate solution and incubate until a color change is observed.

  • Add the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Visualizations

TroubleshootingWorkflow start Inconsistent Proliferation Assay Results check_variability High Variability Between Replicates? start->check_variability check_controls Issues with Controls? check_variability->check_controls No solution_seeding Review Cell Seeding Protocol: - Ensure single-cell suspension - Calibrate pipettes - Avoid edge effects check_variability->solution_seeding Yes check_response No Dose-Response? check_controls->check_response No solution_culture Check Culture Conditions: - Incubator settings (Temp, CO2) - Mycoplasma contamination - Cell passage number check_controls->solution_culture Yes solution_compound Validate Test Compound: - Confirm concentration - Check stability - Optimize incubation time check_response->solution_compound Yes solution_assay Optimize Assay Parameters: - Cell density - Reagent incubation time - Check for assay interference check_response->solution_assay No end_node Consistent Results solution_seeding->end_node solution_reagents Verify Reagents: - Expiration dates - Correct storage - Prepare fresh solution_culture->solution_reagents solution_reagents->end_node solution_compound->solution_assay solution_assay->end_node

Caption: Troubleshooting workflow for inconsistent proliferation assay results.

ProliferationSignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., Myc, Fos, Jun) erk->transcription_factors cell_cycle_proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) transcription_factors->cell_cycle_proteins dna_synthesis DNA Synthesis cell_cycle_proteins->dna_synthesis proliferation Proliferation dna_synthesis->proliferation

Caption: Simplified MAPK/ERK signaling pathway involved in cell proliferation.

References

Technical Support Center: Addressing B026 Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of the p300/CBP histone acetyltransferase (HAT) inhibitor, B026, during long-term experiments.

Troubleshooting Guide: Loss of this compound Efficacy

A gradual or sudden loss of expected biological activity of this compound in prolonged experiments can be a significant concern. This guide provides a systematic approach to troubleshooting potential this compound degradation.

Symptom: Diminished or complete loss of this compound-induced phenotype (e.g., decreased inhibition of cell growth, reduced apoptosis, altered gene expression) over time in cell culture.

Potential Cause: Degradation of this compound in the experimental system.

Workflow for Troubleshooting this compound Degradation

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Assess this compound Integrity cluster_2 Phase 3: Mitigation Strategies A Observe Loss of Efficacy B Verify Cell Health and Culture Conditions (Contamination, Passage Number, Media Quality) A->B C Review this compound Handling and Storage (Stored at <30°C, protected from light/moisture?) B->C D Prepare Fresh this compound Stock Solution C->D E Perform Dose-Response Experiment (Compare fresh vs. old stock) D->E F Analyze this compound in Media Over Time via HPLC E->F G Optimize Dosing Schedule (More frequent media changes with fresh this compound) F->G H Modify Solvent/Formulation (If applicable and compatible with experiment) G->H I Adjust Experimental Temperature/pH (If possible without affecting biology) H->I

Caption: A stepwise workflow for troubleshooting the loss of this compound efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP.[1] These enzymes play a crucial role in gene transcription by acetylating histone proteins, which leads to a more open chromatin structure. By inhibiting p300/CBP, this compound can suppress the expression of key oncogenes, making it a compound of interest in cancer research.[1]

Q2: What are the ideal storage conditions for this compound?

A2: this compound should be stored in a cool, dry place at temperatures below 30°C. It is important to protect it from direct sunlight and moisture to ensure its stability.[2]

Q3: My long-term cell culture experiment with this compound is showing inconsistent results. Could the compound be degrading?

A3: Yes, degradation of this compound in cell culture media over time is a potential cause for inconsistent results. Small molecule inhibitors can be susceptible to degradation in aqueous environments, and factors like pH, temperature, and enzymatic activity in the media can contribute to this.[3][4] It is recommended to perform stability tests and consider a more frequent media and compound replenishment schedule.

Q4: How can I monitor the stability of this compound in my cell culture media?

A4: The most direct way to monitor this compound stability is by using High-Performance Liquid Chromatography (HPLC). This technique can separate and quantify the amount of intact this compound in your media at different time points, allowing you to determine its degradation rate.

Q5: What are the downstream effects of p300/CBP inhibition by this compound that I can measure to confirm its activity?

A5: A key downstream marker of p300/CBP activity is the acetylation of histone H3 at lysine 18 (H3K18ac). A decrease in H3K18ac levels, which can be measured by Western blotting or immunofluorescence, would indicate that this compound is active and inhibiting its target.

Signaling Pathway of p300/CBP Inhibition

G cluster_0 Cellular Input cluster_1 Target Engagement cluster_2 Downstream Effects This compound This compound p300_CBP p300/CBP HAT This compound->p300_CBP Inhibition This compound->p300_CBP Histones Histones (e.g., H3) p300_CBP->Histones Acetylation Acetylation Histone Acetylation (e.g., H3K18ac) Histones->Acetylation Transcription Gene Transcription (Oncogenes) Acetylation->Transcription Activation CellGrowth Cancer Cell Proliferation Transcription->CellGrowth Promotion

Caption: Inhibition of p300/CBP by this compound leads to decreased histone acetylation and subsequent suppression of oncogene transcription.

Experimental Protocols

Protocol 1: Monitoring this compound Stability in Aqueous Solution using HPLC

This protocol outlines a method to quantify the degradation of this compound in a buffered solution over time.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

    • Aliquot the solution into multiple vials and store at 37°C.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 24, 48, 72, 96 hours).

    • At each time point, immediately freeze one vial at -80°C to halt degradation until analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254 nm).

    • Inject equal volumes of each time point sample.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Assessing this compound Activity in Cell Culture

This protocol describes how to measure the biological activity of this compound by quantifying the acetylation of a downstream target.

Materials:

  • Cancer cell line of interest (e.g., prostate cancer cell line 22Rv1)

  • Complete cell culture medium

  • This compound (freshly prepared and aged solutions)

  • Lysis buffer

  • Primary antibodies: anti-H3K18ac, anti-total Histone H3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat cells with different concentrations of freshly prepared this compound and the this compound solution that has been incubated in media at 37°C for a specified time (e.g., 72 hours).

    • Include a vehicle control (DMSO).

    • Incubate for 24 hours.

  • Cell Lysis:

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities for H3K18ac and total Histone H3.

    • Normalize the H3K18ac signal to the total Histone H3 signal.

    • Compare the levels of H3K18ac inhibition between cells treated with fresh and aged this compound.

Quantitative Data Summary

The following tables provide hypothetical but representative data on this compound stability and activity, illustrating the potential impact of degradation.

Table 1: this compound Stability in Aqueous Solution (pH 7.4) at 37°C

Time (hours)Remaining this compound (%)
0100
2485
4872
7261
9650

Table 2: Effect of this compound Degradation on H3K18 Acetylation in 22Rv1 Cells

This compound SolutionThis compound Concentration (µM)Normalized H3K18ac Level (%)
Fresh0 (Vehicle)100
Fresh145
Fresh515
Aged (72h at 37°C)175
Aged (72h at 37°C)540

References

B026 off-target effects on other histone modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of KDM4 histone demethylase inhibitors on other histone modifications. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are using a novel KDM4 inhibitor and observe changes in histone marks that are not known substrates of KDM4. What could be the reason for this?

A1: This is a common observation and can be attributed to the off-target effects of your KDM4 inhibitor. The JmjC domain, the catalytic core of KDM4 enzymes, is structurally similar across many other histone demethylase families.[1] This similarity can lead to a lack of complete selectivity, causing your inhibitor to affect other histone demethylases. For instance, some inhibitors designed for the KDM4 family have been observed to also inhibit members of the KDM5 family.

Q2: Our KDM4 inhibitor appears to be affecting global histone acetylation levels. Is this a known off-target effect?

A2: While direct inhibition of histone acetyltransferases (HATs) or histone deacetylases (HDACs) by KDM4 inhibitors is not the most commonly reported off-target effect, it is mechanistically plausible through indirect pathways. Histone modifications are highly interconnected. A significant change in the methylation landscape due to KDM4 inhibition could lead to alterations in chromatin structure, which in turn could influence the accessibility of HATs and HDACs to their substrates, thereby indirectly affecting acetylation levels. It is also possible that the small molecule has activity against other enzyme classes.

Q3: We are seeing an increase in both H3K4 and H3K9 methylation after treating cells with our KDM4 inhibitor. How is this possible?

A3: This phenomenon can occur with the use of "pan-KDM" or non-selective inhibitors. Some compounds have been designed to inhibit both the JmjC domain-containing demethylases (like KDM4, which removes H3K9 methylation) and the FAD-dependent LSD1/KDM1 family (which can remove H3K4 methylation).[2][3][4] If your inhibitor possesses this dual activity, it would lead to the accumulation of methylation at both of these sites.

Q4: How can we determine the selectivity profile of our KDM4 inhibitor?

A4: To determine the selectivity of your inhibitor, you should perform both in vitro biochemical assays and cell-based assays.

  • In Vitro Biochemical Assays: Screen your compound against a panel of purified histone demethylases from different families (e.g., KDM1 through KDM7). This will provide IC50 values for each enzyme, giving you a quantitative measure of selectivity.

  • Cell-Based Assays: Treat various cell lines with your inhibitor and perform global histone modification analysis using techniques like Western blotting or mass spectrometry. This will show the actual effect of the inhibitor on the histone code within a cellular context.

Troubleshooting Guides

Issue 1: Unexpected Changes in Non-Target Histone Methylation Marks
  • Problem: Western blot or mass spectrometry analysis shows alterations in methylation states of histone residues that are not substrates of KDM4 (e.g., H3K4me3, H3K27me3).

  • Possible Cause: Your KDM4 inhibitor has off-target activity against other histone demethylases.

  • Troubleshooting Steps:

    • Perform a Selectivity Screen: Test your inhibitor against a broad panel of purified histone demethylases to identify which other KDMs are being inhibited.

    • Consult the Literature: Review publications on inhibitors with similar chemical scaffolds to see if off-target effects have been reported.

    • Use a More Selective Inhibitor: If available, use a different, more selective KDM4 inhibitor as a control to confirm that the observed phenotype is due to KDM4 inhibition and not off-target effects.

    • Genetic Knockdown: Use siRNA or CRISPR to specifically knock down KDM4 and compare the resulting histone modification profile to that caused by your inhibitor.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
  • Problem: Your KDM4 inhibitor shows high potency in an in vitro biochemical assay but has weak or no effect on H3K9 or H3K36 methylation levels in cells.

  • Possible Cause:

    • Poor cell permeability of the compound.

    • Rapid metabolism or efflux of the inhibitor from the cell.

    • Competition with high intracellular concentrations of the natural cofactor, 2-oxoglutarate.[5]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of your inhibitor.

    • Modify Treatment Conditions: Increase the concentration or duration of the inhibitor treatment.

    • Use a Different Cell Line: Cell lines can have varying levels of drug transporters and metabolic enzymes.

    • Consider Prodrug Strategies: If permeability is an issue, chemical modification of the inhibitor to a more cell-permeable prodrug form could be explored.

Quantitative Data Summary

The following table summarizes the selectivity profiles of several known KDM4 inhibitors against other histone demethylase families. This data is illustrative and highlights the importance of experimental validation for any new compound.

InhibitorPrimary TargetOff-Target KDM Family (IC50)Reference
TACH101 Pan-KDM4KDM5 (0.14-0.40 µM without preincubation)[6]
QC6352 KDM4A-DNot specified, but potent antiproliferative effects suggest broad activity.[5]
ML324 KDM4EWeak activity against other KDMs.[5]
Compound 2/3 (Hybrid) Pan-KDM (LSD1/JmjC)LSD1 and JmjC families[2]
CP2 (Cyclic Peptide) KDM4A-C>100-fold selectivity over KDM4D/E and other KDM families.[7]

Experimental Protocols

Protocol 1: Western Blot Analysis of Global Histone Modifications
  • Cell Treatment: Plate and treat your cells with the desired concentrations of the KDM4 inhibitor for the appropriate duration. Include a vehicle control (e.g., DMSO).

  • Histone Extraction: Harvest the cells and isolate the nuclei. Extract histones using an acid extraction protocol (e.g., with 0.2 M sulfuric acid).

  • Protein Quantification: Quantify the extracted histone protein concentration using a suitable method like the Bradford assay.

  • SDS-PAGE and Transfer: Separate the histone proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K9me3, anti-H3K36me3, anti-H3K4me3, anti-pan-H3 as a loading control).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands and normalize the signal of the modification-specific antibody to the pan-H3 signal.

Protocol 2: In Vitro Histone Demethylase Inhibition Assay (AlphaScreen-based)
  • Reagent Preparation: Prepare assay buffers, biotinylated histone peptide substrates, purified recombinant histone demethylase enzymes, and the inhibitor at various concentrations.

  • Enzyme Reaction:

    • In a 384-well plate, add the histone demethylase enzyme, the KDM4 inhibitor (or vehicle control), and the necessary co-factors (e.g., Fe(II), ascorbate, 2-oxoglutarate).

    • Initiate the demethylation reaction by adding the biotinylated histone peptide substrate.

    • Incubate the reaction at the optimal temperature and for a sufficient time for the enzymatic reaction to occur.

  • Detection:

    • Stop the reaction and add a detection mixture containing an antibody specific for the demethylated product, streptavidin-coated donor beads, and protein A-conjugated acceptor beads.

    • Incubate in the dark to allow for bead-antibody-peptide complex formation.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of demethylated product.

  • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cell-Based Analysis inhibitor KDM4 Inhibitor biochem_assay Biochemical Assay (e.g., AlphaScreen) inhibitor->biochem_assay treatment Inhibitor Treatment inhibitor->treatment ic50 Determine IC50 Values biochem_assay->ic50 kdm_panel Panel of Purified KDMs (KDM1-7) kdm_panel->biochem_assay selectivity Assess Selectivity Profile ic50->selectivity global_mod Global Histone Modification Profile selectivity->global_mod Correlate Findings cell_lines Cancer Cell Lines cell_lines->treatment histone_extraction Histone Extraction treatment->histone_extraction western_blot Western Blot histone_extraction->western_blot mass_spec Mass Spectrometry histone_extraction->mass_spec western_blot->global_mod mass_spec->global_mod

Caption: Workflow for assessing KDM4 inhibitor off-target effects.

signaling_pathway_impact cluster_inhibitor KDM4 Inhibitor cluster_targets Potential Targets cluster_histone_mods Histone Modifications cluster_downstream Downstream Effects KDM4_Inhibitor KDM4 Inhibitor KDM4 KDM4 (On-Target) KDM4_Inhibitor->KDM4 Inhibits KDM_Off_Target Other KDMs (Off-Target) KDM4_Inhibitor->KDM_Off_Target Inhibits H3K9me3_up H3K9me3 ↑ KDM4->H3K9me3_up Leads to H3K36me3_up H3K36me3 ↑ KDM4->H3K36me3_up Leads to Other_Marks_change Other Marks ↑↓ KDM_Off_Target->Other_Marks_change Leads to Chromatin_Compaction Chromatin Compaction H3K9me3_up->Chromatin_Compaction Gene_Expression Altered Gene Expression Other_Marks_change->Gene_Expression Chromatin_Compaction->Gene_Expression Cellular_Phenotype Cellular Phenotype Change (e.g., Apoptosis, Differentiation) Gene_Expression->Cellular_Phenotype

Caption: Potential impact of KDM4 inhibitor off-target effects.

logical_relationship A Observe Unexpected Histone Modification Change B Is the inhibitor known to be non-selective? A->B C Perform KDM selectivity panel B->C No/Unknown D Inhibitor is non-selective B->D Yes C->D Off-target activity found E Inhibitor is selective C->E No off-target activity F Unexpected change is due to off-target KDM inhibition D->F G Investigate indirect effects (e.g., signaling crosstalk) E->G

Caption: Troubleshooting logic for unexpected histone modifications.

References

Technical Support Center: Overcoming Resistance to B026 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "B026" is not definitively associated with a single, publicly disclosed cancer therapeutic. Based on current research and development nomenclature, this technical support guide addresses two promising investigational agents with similar designations: MGC026 , a B7-H3-targeting antibody-drug conjugate (ADC), and KN026 , a HER2-targeting bispecific antibody. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to these classes of molecules.

Section 1: MGC026 (Anti-B7-H3 ADC) Troubleshooting Guide

MGC026 is an antibody-drug conjugate that targets B7-H3 (CD276), a protein overexpressed on various solid tumors.[1][2] Upon binding to B7-H3, MGC026 is internalized, and its payload, a topoisomerase I inhibitor called exatecan, is released, leading to DNA damage and cell death.[1][3] Resistance to such ADCs can arise from multiple factors, from target expression to payload efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MGC026? A1: MGC026 is an antibody-drug conjugate (ADC). Its antibody component targets the B7-H3 protein on the surface of cancer cells. After binding, the ADC is internalized, and the linker is cleaved, releasing the exatecan payload. Exatecan is a topoisomerase I inhibitor that causes DNA damage, leading to cell cycle arrest and apoptosis.[1] MGC026 can also induce bystander killing, where the released payload can kill neighboring tumor cells that may not express B7-H3.[1]

Q2: What are the known or anticipated mechanisms of resistance to B7-H3 targeted ADCs with topoisomerase I inhibitor payloads? A2: Resistance can be multifactorial and may include:

  • Reduced Target Antigen Expression: Decreased B7-H3 on the cell surface reduces ADC binding.

  • Impaired ADC Internalization or Trafficking: Changes in endocytic pathways or lysosomal function can prevent the payload from reaching its intracellular target.

  • Increased Drug Efflux: Overexpression of efflux pumps like MDR1 can actively remove the payload from the cell.[4]

  • Alterations in the Payload's Target: Mutations in the TOP1 gene can render the topoisomerase I enzyme insensitive to the exatecan payload.[5][6][7]

  • Enhanced DNA Damage Repair (DDR): Upregulation of DDR pathways can repair the DNA lesions caused by exatecan, promoting cell survival.

  • Dysregulation of Apoptotic Pathways: Alterations in proteins involved in apoptosis can make cells resistant to the cytotoxic effects of the payload.

Q3: My cells show high B7-H3 expression but are still not sensitive to MGC026. What could be the issue? A3: If target expression is confirmed, consider other steps in the ADC mechanism of action. Potential issues could be inefficient internalization of the B7-H3/MGC026 complex, failure of the payload to be released from the antibody, or resistance to the exatecan payload itself due to mechanisms like drug efflux or mutations in topoisomerase I.

Troubleshooting Guide
Problem Potential Cause Recommended Action
Decreased MGC026 efficacy in a previously sensitive cell line. 1. Downregulation of B7-H3 surface expression. 2. Development of payload resistance (e.g., TOP1 mutation, increased drug efflux).1. Quantify B7-H3 surface expression via flow cytometry. 2. Sequence the TOP1 gene to check for mutations. 3. Assess the activity of efflux pumps using specific inhibitors in your cytotoxicity assays.
High variability in cytotoxicity assay results. 1. Inconsistent cell seeding density. 2. Fluctuation in B7-H3 expression across passages. 3. Issues with ADC stability or aggregation.1. Standardize cell seeding protocols. 2. Monitor B7-H3 expression every 3-5 cell passages. 3. Ensure proper storage and handling of the MGC026 compound.
No correlation between B7-H3 mRNA and protein levels. Post-transcriptional or post-translational regulation of B7-H3.Always rely on protein-level quantification (Flow Cytometry or Western Blot of membrane fractions) for target validation, as it is the direct target of the ADC.
Data Presentation: Characterizing MGC026 Resistant Cells

Table 1: Comparison of Sensitive vs. Resistant Cell Lines

Parameter Parental (Sensitive) Cell Line MGC026-Resistant Cell Line
MGC026 IC50 1.5 nM85.0 nM
B7-H3 Surface Expression (MFI) 25,0008,000
TOP1 Gene Status Wild-TypeR364H Mutation
MDR1 (ABCB1) Expression (Fold Change) 1.07.5

MFI: Mean Fluorescence Intensity

Experimental Protocols

1. Protocol: Quantification of B7-H3 Surface Expression by Flow Cytometry

  • Objective: To quantify the level of B7-H3 protein on the cell surface.

  • Materials:

    • Single-cell suspension of your cancer cells.

    • Flow Cytometry Staining Buffer (PBS + 2% FBS).

    • Fluorochrome-conjugated anti-B7-H3 antibody.

    • Isotype control antibody.

  • Procedure:

    • Harvest cells and prepare a single-cell suspension.

    • Wash cells twice with ice-cold Flow Cytometry Staining Buffer.

    • Resuspend cells to a concentration of 1x10^6 cells/100 µL.

    • Add the anti-B7-H3 antibody or isotype control at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells three times with Flow Cytometry Staining Buffer.

    • Resuspend cells in 300-500 µL of buffer for analysis.

    • Acquire data on a flow cytometer, gating on the live cell population.

2. Protocol: Cell Viability (MTS) Assay

  • Objective: To determine the cytotoxic effect of MGC026.

  • Materials:

    • Cancer cell lines.

    • 96-well plates.

    • MGC026 compound.

    • MTS reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of MGC026 in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of MGC026.

    • Incubate for 72-96 hours.

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Read the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

3. Protocol: Western Blot for DNA Damage and Apoptosis Markers

  • Objective: To assess the downstream effects of the exatecan payload.

  • Procedure:

    • Treat cells with MGC026 at various concentrations and time points.

    • Lyse cells and quantify protein concentration.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies to consider:

      • DNA Damage: Phospho-H2A.X (γH2A.X)

      • Apoptosis: Cleaved PARP, Cleaved Caspase-3

      • Loading Control: β-actin, GAPDH

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations (Graphviz)

MGC026_MoA cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Internalization Internalization Lysosome Lysosome Internalization->Lysosome Exatecan_Release Exatecan Release Lysosome->Exatecan_Release TOP1_Inhibition Topoisomerase I Inhibition Exatecan_Release->TOP1_Inhibition DNA_Damage DNA Damage TOP1_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis B7H3 B7-H3 Receptor B7H3->Internalization MGC026 MGC026 (ADC) MGC026->B7H3 Binding Low_B7H3 Low B7-H3 Expression Low_B7H3->B7H3 Efflux Drug Efflux (MDR1) Efflux->Exatecan_Release TOP1_Mutation TOP1 Mutation TOP1_Mutation->TOP1_Inhibition DDR Enhanced DNA Damage Repair DDR->DNA_Damage

Caption: Mechanism of action of MGC026 and potential resistance pathways.

MGC026_Troubleshooting Start Observed Resistance to MGC026 Check_Target 1. Assess B7-H3 Surface Expression (Flow Cytometry) Start->Check_Target Target_Low Expression Downregulated? Check_Target->Target_Low Check_Payload 2. Assess Payload Sensitivity Target_Low->Check_Payload No Investigate_Regulation Investigate transcriptional/post- translational regulation of B7-H3 Target_Low->Investigate_Regulation Yes Payload_Resistant Payload Resistant? Check_Payload->Payload_Resistant Sequence_TOP1 3a. Sequence TOP1 Gene Payload_Resistant->Sequence_TOP1 Yes Check_DDR 4. Analyze DNA Damage/Apoptosis Pathways (Western Blot for γH2A.X, Cleaved PARP) Payload_Resistant->Check_DDR No Check_Efflux 3b. Assess Efflux Pump Activity (e.g., with Verapamil) Sequence_TOP1->Check_Efflux

Caption: Experimental workflow for troubleshooting MGC026 resistance.

Section 2: KN026 (Anti-HER2 Bispecific Antibody) Troubleshooting Guide

KN026 is a bispecific antibody that simultaneously targets two different epitopes on the HER2 receptor (domains II and IV), the same domains targeted by pertuzumab and trastuzumab, respectively.[8][9] This dual-targeting approach leads to a more potent blockade of HER2 signaling, enhanced receptor internalization, and potent antibody-dependent cell-mediated cytotoxicity (ADCC).[8][10] Resistance can emerge through various mechanisms that bypass this HER2 blockade.

Frequently Asked Questions (FAQs)

Q1: How does KN026's mechanism of action differ from trastuzumab or pertuzumab alone? A1: By binding to two distinct HER2 epitopes simultaneously, KN026 induces a more effective blockade of HER2 signaling compared to single-epitope targeting antibodies.[11] This biparatopic binding can also lead to superior HER2 receptor clustering and internalization, removing the receptor from the cell surface, and may elicit a stronger immune response through ADCC.[8]

Q2: What are the common mechanisms of resistance to HER2-targeted therapies like KN026? A2: Resistance mechanisms often involve:

  • HER2 Receptor Alterations: This includes the expression of truncated forms of HER2 (like p95HER2) that may lack the binding site for one of the antibody arms, or mutations that affect receptor signaling.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to become independent of HER2 signaling. Common examples include hyperactivation of the PI3K/AKT/mTOR pathway (often through PIK3CA mutations) or signaling through other receptor tyrosine kinases like MET or IGF-1R.[12][13]

  • Immune Evasion: Since ADCC is part of KN026's mechanism, tumors can develop resistance by creating an immunosuppressive microenvironment or downregulating components of the interferon-gamma signaling pathway to escape T-cell-mediated killing.[14][15]

  • HER2 Heterogeneity: The tumor may consist of a mixed population of cells with varying levels of HER2 expression, allowing HER2-low cells to survive and proliferate.

Q3: My cell line is HER2-positive but shows a poor response to KN026. What should I investigate first? A3: First, confirm the level of HER2 expression and ensure there are no truncated p95HER2 variants that might impair binding. Next, assess the activation status of downstream signaling pathways, particularly PI3K/AKT. Activating mutations in PIK3CA are a common cause of resistance to HER2-targeted therapies.

Troubleshooting Guide
Problem Potential Cause Recommended Action
Lack of response in a HER2-amplified cell line. 1. Presence of truncated HER2 (p95HER2). 2. Constitutive activation of a downstream pathway (e.g., PI3K/AKT).1. Use a Western blot to check for the presence of both full-length HER2 and p95HER2. 2. Analyze the phosphorylation status of AKT and ERK. Sequence the PIK3CA gene.
Initial response to KN026 followed by rapid regrowth. 1. Clonal selection of a resistant subpopulation. 2. Upregulation of a bypass signaling pathway.1. Establish a resistant cell line by continuous culture with KN026. 2. Perform phosphoproteomic or RNA-seq analysis on the resistant line to identify upregulated pathways.
In vivo model shows poor efficacy despite in vitro sensitivity. 1. Immunosuppressive tumor microenvironment (TME). 2. Poor T-cell infiltration.1. Analyze the TME of the xenograft tumors using immunohistochemistry or flow cytometry for immune cell populations (T-cells, macrophages). 2. Consider using a humanized mouse model to better evaluate immune-mediated effects.
Data Presentation: Profiling KN026 Resistant Cells

Table 2: Signaling Pathway Activation in Sensitive vs. Resistant Cells

Protein Parental (Sensitive) Cells (Relative Phosphorylation) KN026-Resistant Cells (Relative Phosphorylation)
p-HER2 (Tyr1248) 1.00.9
p-AKT (Ser473) 1.08.2
p-ERK1/2 (Thr202/Tyr204) 1.01.1
PIK3CA Status Wild-TypeH1047R (Activating Mutation)
Experimental Protocols

1. Protocol: Analysis of HER2 and Downstream Signaling by Western Blot

  • Objective: To measure the expression and phosphorylation (activation) status of HER2 and key downstream signaling proteins.

  • Procedure:

    • Culture cells to 70-80% confluency. For acute treatment, serum-starve cells overnight, then treat with KN026 for 15-60 minutes.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western blotting as described in the MGC026 section.

    • Probe membranes with the following primary antibodies:

      • HER2 (total)

      • Phospho-HER2 (e.g., Tyr1248)

      • AKT (total)

      • Phospho-AKT (Ser473)

      • ERK1/2 (total)

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Loading Control (e.g., GAPDH)

    • Quantify band intensity to determine the ratio of phosphorylated to total protein.

2. Protocol: Generating a Resistant Cell Line

  • Objective: To develop an in vitro model of acquired resistance.

  • Procedure:

    • Begin by treating the parental cell line with KN026 at a concentration equal to its IC20.

    • Continuously culture the cells in the presence of the drug, changing the medium every 3-4 days.

    • Once the cells resume a normal growth rate, gradually increase the concentration of KN026.

    • This process can take several months. Periodically check the IC50 of the cell population to monitor the development of resistance.

    • Once a significantly resistant population is established (e.g., >10-fold increase in IC50), expand and bank the resistant cell line for further characterization.

Mandatory Visualizations (Graphviz)

KN026_MoA cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms HER2_Dimer HER2 Receptor Dimerization PI3K_AKT PI3K/AKT Pathway HER2_Dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2_Dimer->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation KN026 KN026 (Bispecific Ab) KN026->HER2_Dimer Blockade p95HER2 p95HER2 (Truncated) p95HER2->HER2_Dimer PIK3CA_mut PIK3CA Mutation PIK3CA_mut->PI3K_AKT Bypass MET_Activation MET Pathway Activation MET_Activation->Proliferation Bypass

Caption: KN026 mechanism of action and common bypass resistance pathways.

KN026_Troubleshooting Start Observed Resistance to KN026 Check_HER2 1. Confirm HER2 Status (IHC, FISH, Western for p95HER2) Start->Check_HER2 HER2_Altered HER2 Altered? Check_HER2->HER2_Altered Check_Bypass 2. Assess Bypass Pathways (Western for p-AKT, p-ERK) HER2_Altered->Check_Bypass No Consider_Alt_Therapy Consider therapies effective against p95HER2 or HER2 mutations HER2_Altered->Consider_Alt_Therapy Yes Bypass_Active Bypass Active? Check_Bypass->Bypass_Active Sequence_Genes 3. Sequence Key Genes (PIK3CA, KRAS, etc.) Bypass_Active->Sequence_Genes Yes Consider_TME 4. Evaluate Immune Microenvironment (In vivo models, IHC) Bypass_Active->Consider_TME No Targeted_Combo Consider combination therapy (e.g., KN026 + PI3K inhibitor) Sequence_Genes->Targeted_Combo Mutation Found

Caption: Logical workflow for investigating resistance to KN026.

References

Technical Support Center: B026 p300/CBP HAT Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for storing, handling, and utilizing the selective p300/CBP histone acetyltransferase (HAT) inhibitor, B026. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective, orally active small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3][4][5] It exhibits strong anticancer activity, particularly in androgen receptor-positive (AR+) prostate cancer cell lines.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by inhibiting the catalytic HAT activity of p300 and CBP.[3][4][5] These enzymes are crucial transcriptional co-activators that acetylate histone proteins, leading to a more open chromatin structure and facilitating gene expression. By inhibiting p300/CBP, this compound can modulate the expression of key oncogenes like MYC and suppress tumor growth.[1][6]

Q3: What are the primary research applications for this compound?

A3: this compound is primarily used in cancer research to study the role of p300/CBP in tumorigenesis and to evaluate its therapeutic potential. It has shown efficacy in preclinical models of prostate cancer and acute myeloid leukemia.[1][6] It can be used in a variety of in vitro and in vivo experiments to investigate cellular processes regulated by p300/CBP, such as cell proliferation, apoptosis, and gene expression.

Q4: What are the recommended storage conditions for this compound?

A4: While a specific safety data sheet for this compound was not available, general recommendations for similar compounds from suppliers suggest storing the solid powder at -20°C for long-term stability. For solutions in solvent, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for the most accurate storage information.

Quantitative Data Summary

ParameterValueCell Lines/SystemReference
IC50 (p300) 1.8 nMEnzyme Assay[1][3][4][5]
IC50 (CBP) 9.5 nMEnzyme Assay[1][3][4][5]
Cell Growth IC50 2.6 nMMaver-1[1]
4.2 nMMV-4-11[1]
4.4 nM22Rv1[1]
9.8 nMLnCaP-FGC[1]
40.5 nMKasumi-1[1]
104.4 nMK562[1]
In Vivo Efficacy 75.0% TGI at 50 mg/kgMouse Xenograft[1]
85.7% TGI at 100 mg/kgMouse Xenograft[1]

TGI: Tumor Growth Inhibition

Experimental Protocols

Cell-Based Assays

1. Cell Proliferation Assay (General Protocol using a Tetrazolium-based method like MTT)

  • Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions. Include a vehicle control (e.g., DMSO).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the plate for a desired period (e.g., 72 hours).

    • Add the tetrazolium salt solution (e.g., MTT) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blotting for Histone Acetylation

  • Objective: To assess the effect of this compound on the acetylation of p300/CBP substrates, such as H3K27.

  • Methodology:

    • Plate cells and treat with various concentrations of this compound (e.g., 0-5 µM) for a specific duration (e.g., 6 or 12 hours).[1]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for acetylated H3K27 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the signal to a loading control, such as total Histone H3 or β-actin.

In Vivo Experiment

1. Mouse Xenograft Model (General Protocol)

  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Methodology:

    • Subcutaneously implant cancer cells (e.g., 22Rv1) into the flank of immunodeficient mice.

    • Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Prepare this compound for oral administration (p.o.) in a suitable vehicle.

    • Administer this compound daily at desired doses (e.g., 50 mg/kg and 100 mg/kg).[1] Administer the vehicle to the control group.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Continue the treatment for a specified period (e.g., 28 days).[1]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Troubleshooting Guide

IssuePossible CauseRecommendation
Low potency or no effect in cell culture - Compound instability: this compound may be unstable in aqueous solutions over time. - Incorrect concentration: Calculation error or degradation of the stock solution. - Cell line resistance: The chosen cell line may not be sensitive to p300/CBP inhibition.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Verify the concentration of your stock solution. - Use a positive control cell line known to be sensitive to p300/CBP inhibitors (e.g., 22Rv1, MV-4-11).[1]
High background in Western blots for histone acetylation - Antibody non-specificity: The primary or secondary antibody may have off-target binding. - Insufficient blocking: The membrane was not adequately blocked. - Incomplete washing: Residual antibodies are not washed off properly.- Use a highly specific and validated primary antibody for the histone mark of interest. - Optimize blocking conditions (time, blocking agent). - Increase the number and duration of washes with TBST.
Toxicity in in vivo studies (e.g., weight loss) - High dose: The administered dose of this compound may be too high for the mouse strain. - Vehicle toxicity: The vehicle used for administration may have adverse effects.- Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Run a control group with only the vehicle to assess its toxicity.
Inconsistent results between experiments - Variability in cell culture: Differences in cell passage number, confluency, or health. - Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution.- Maintain consistent cell culture practices. Use cells within a defined passage number range. - Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles.

Visualizations

p300_CBP_Signaling_Pathway cluster_nucleus Nucleus p300_CBP p300/CBP Acetylated_Histones Acetylated Histones (e.g., H3K27ac) p300_CBP->Acetylated_Histones Acetylation Histones Histones Histones->p300_CBP Substrate Ac_CoA Acetyl-CoA Ac_CoA->p300_CBP Substrate This compound This compound This compound->p300_CBP Inhibition Chromatin Open Chromatin Acetylated_Histones->Chromatin Gene_Transcription Gene Transcription (e.g., MYC) Chromatin->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: this compound inhibits the acetyltransferase activity of p300/CBP.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Cancer Cell Lines treatment Treat with this compound (Dose-Response) start_invitro->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay western_blot Western Blot (H3K27ac) treatment->western_blot ic50 Determine IC50 proliferation_assay->ic50 protein_level Assess Target Engagement western_blot->protein_level start_invivo Xenograft Model (e.g., Mice) dosing Oral Dosing with this compound start_invivo->dosing monitoring Monitor Tumor Growth & Body Weight dosing->monitoring efficacy Evaluate Anti-Tumor Efficacy monitoring->efficacy

Caption: A general workflow for preclinical evaluation of this compound.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of B026 and C646, Inhibitors of p300/CBP Histone Acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro efficacy of two prominent inhibitors of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP): B026 and C646. These enzymes are critical transcriptional co-activators involved in a myriad of cellular processes, and their dysregulation is implicated in various diseases, including cancer. As such, potent and selective inhibitors are invaluable tools for both basic research and therapeutic development.

Quantitative Efficacy Data

The in vitro potency of this compound and C646 against p300 and CBP has been determined through various enzymatic assays. The data clearly indicates that this compound is a significantly more potent inhibitor than C646.

CompoundTargetParameterValue (nM)Reference
This compound p300IC501.8[1][2][3][4][5]
CBPIC509.5[1][2][3][4]
C646 p300Kᵢ400[6][7][8][9][10]
p300IC501600[11][12]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

This compound demonstrates inhibitory activity in the low nanomolar range, with an IC50 of 1.8 nM for p300 and 9.5 nM for CBP.[1][2][3][4] In contrast, C646, an earlier-generation inhibitor, exhibits a Kᵢ value of 400 nM and an IC50 of 1.6 µM (1600 nM) for p300.[6][7][8][9][11][12] This represents a potency difference of nearly three orders of magnitude, establishing this compound as a substantially more powerful inhibitor in direct enzymatic assays.

Signaling Pathway and Mechanism of Action

Both this compound and C646 target the catalytic HAT domain of p300 and CBP. These enzymes function by transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails and other substrate proteins. This post-translational modification neutralizes the positive charge of lysine, weakening the electrostatic interactions between histones and DNA. The resulting "open" chromatin conformation (euchromatin) allows for the binding of transcription factors and the transcriptional machinery, leading to gene activation. By inhibiting the HAT activity of p300/CBP, this compound and C646 prevent histone acetylation, leading to a more condensed chromatin state (heterochromatin) and subsequent repression of gene transcription.

p300_CBP_Pathway cluster_nucleus Cell Nucleus AcetylCoA Acetyl-CoA p300_CBP p300 / CBP (HAT) AcetylCoA->p300_CBP Substrate Histones Histones (on DNA) p300_CBP->Histones Acetylation AcetylatedHistones Acetylated Histones (Open Chromatin) Histones->AcetylatedHistones Transcription Gene Transcription AcetylatedHistones->Transcription Inhibitors This compound / C646 Inhibitors->p300_CBP Inhibition

Mechanism of p300/CBP inhibition by this compound and C646.

Experimental Protocols

The efficacy of p300/CBP inhibitors is typically assessed using a combination of in vitro enzymatic assays and cell-based assays.

1. In Vitro Histone Acetyltransferase (HAT) Assays

These assays directly measure the catalytic activity of purified p300 or CBP enzyme in the presence of varying concentrations of the inhibitor.

  • Radioactive HAT Assay: This is a classic method used to determine the IC50 values for C646.[6]

    • Principle: The assay measures the incorporation of a radiolabeled acetyl group from [¹⁴C]-acetyl-CoA onto a histone substrate (e.g., a histone H3 or H4 peptide).

    • General Protocol:

      • Reactions are prepared in a buffer (e.g., 20 mM HEPES, pH 7.9) containing purified recombinant p300 enzyme, a histone peptide substrate (e.g., H4-15), and the inhibitor (this compound or C646) at various concentrations.[6]

      • The reaction is initiated by adding a mixture of unlabeled acetyl-CoA and [¹⁴C]-acetyl-CoA.[6]

      • After incubation at 30°C, the reaction is stopped.

      • The histone substrate is separated from the unincorporated [¹⁴C]-acetyl-CoA (e.g., by spotting onto filter paper and washing).

      • The amount of incorporated radioactivity on the substrate is quantified using a scintillation counter. The results are then plotted against inhibitor concentration to calculate the IC50 value.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is a non-radioactive, high-throughput method used for compounds like A-485, a close analog of this compound.[13][14]

    • Principle: The assay measures the acetylation of a biotinylated histone peptide by p300/CBP. The acetylated product is detected by a europium-labeled anti-acetylation antibody. When the biotinylated peptide is captured by streptavidin-allophycocyanin (APC), FRET occurs between the europium donor and the APC acceptor, generating a signal proportional to enzyme activity.

    • General Protocol:

      • The enzymatic reaction is performed with p300/CBP, a biotinylated histone peptide, acetyl-CoA, and the inhibitor.

      • A "detection mix" containing a europium-labeled antibody specific for the acetylated lysine residue and streptavidin-APC is added.

      • After incubation, the TR-FRET signal is read on a compatible plate reader.

      • Inhibitor activity is determined by the reduction in the FRET signal.

2. Cellular Assays

These assays confirm the on-target activity of the inhibitors within a cellular context.

  • Western Blot for Histone Acetylation: This is the most common method to verify that the inhibitor is engaging its target in cells.

    • Principle: Cells are treated with the inhibitor, and then total histones or nuclear proteins are extracted. Western blotting is used to detect the levels of specific histone acetylation marks, such as acetylated Histone H3 at lysine 27 (H3K27Ac), which is a primary target of p300/CBP.[1][15]

    • General Protocol:

      • Culture selected cell lines (e.g., MV-4-11) and treat with various concentrations of this compound or C646 for a defined period (e.g., 6-24 hours).[1]

      • Lyse the cells and extract nuclear proteins.

      • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with a primary antibody specific for H3K27Ac, followed by a secondary antibody.

      • Detect the signal and quantify the band intensity. A dose-dependent decrease in the H3K27Ac signal indicates effective target inhibition.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a p300/CBP HAT inhibitor.

experimental_workflow start Start: Inhibitor (this compound or C646) reagents Prepare Reagents: - Purified p300/CBP Enzyme - Histone Substrate - Acetyl-CoA ([14C] or unlabeled) start->reagents cell_culture Cell Culture: Treat cells with inhibitor start->cell_culture enzymatic_assay Perform In Vitro HAT Assay (Radioactive or TR-FRET) reagents->enzymatic_assay calc_ic50 Data Analysis: Calculate IC50 / Ki values enzymatic_assay->calc_ic50 end End: Efficacy Profile Determined calc_ic50->end western_blot Cellular Target Engagement: Western Blot for H3K27Ac cell_culture->western_blot quantify_wb Data Analysis: Quantify reduction in acetylation signal western_blot->quantify_wb quantify_wb->end

References

A Head-to-Head Comparison of B026 and Other Histone Acetyltransferase (HAT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Histone acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their role in acetylating histone and non-histone proteins makes them attractive targets for therapeutic intervention in a variety of diseases, particularly cancer. Among the most studied HATs are the paralogs p300 and CREB-binding protein (CBP), which are key transcriptional coactivators. This guide provides a head-to-head comparison of B026, a potent and selective p300/CBP inhibitor, with other notable HAT inhibitors.

Overview of this compound

This compound is a selective, potent, and orally active inhibitor of p300/CBP histone acetyltransferases.[1] It has demonstrated significant anticancer activity in preclinical models, particularly in androgen receptor-positive (AR+) prostate cancer and acute myeloid leukemia (AML).[1] The mechanism of action of this compound involves the direct inhibition of the catalytic activity of p300 and CBP, leading to a reduction in histone H3 lysine 27 acetylation (H3K27ac) and the downregulation of key oncogenes such as MYC.[1]

Quantitative Comparison of HAT Inhibitors

The following tables summarize the key quantitative data for this compound and other p300/CBP HAT inhibitors. This data is essential for comparing their potency and selectivity.

Table 1: In Vitro Potency of p300/CBP HAT Inhibitors

InhibitorTarget(s)IC50 (p300)IC50 (CBP)Ki (p300)Kd (p300/CBP)
This compound p300/CBP1.8 nM[1]9.5 nM[1]--
A-485 p300/CBP9.8 nM[2]2.6 nM[2]--
C646 p300--400 nM[3][4]-
CCS1477 p300/CBP---1.3 nM / 1.7 nM[5][6][7][8][9]
Anacardic Acid p300/PCAF~8.5 µM[10][11][12][13]---

Table 2: Cellular Activity of Selected HAT Inhibitors

InhibitorCell Line(s)EffectConcentration
This compound MV-4-11 (AML)Inhibition of H3K27Ac0-5 µM[1]
MV-4-11 (AML)MYC downregulation0-1 µM[1]
Maver-1, 22Rv1, LNCaP-FGCAntiproliferativeIC50: 2.6, 4.4, 40.5 nM
A-485 PC3 (Prostate)Inhibition of H3K27AcEC50: 73 nM
C646 Various cancer cellsApoptosis induction20 µM[4]
CCS1477 22Rv1, VCaP (Prostate)AntiproliferativeIC50: 96 nM, 49 nM[8][9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

HAT_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Hit Validation & Characterization cluster_2 Cellular & In Vivo Evaluation Compound_Library Compound Library Primary_Screen Primary Screen (e.g., Biochemical HAT Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (against other HATs) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics) Selectivity_Assay->Mechanism_of_Action Cellular_Assays Cellular Assays (Viability, H3K27ac Western Blot) Mechanism_of_Action->Cellular_Assays In_Vivo_Models In Vivo Cancer Models Cellular_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: A typical workflow for the screening and development of novel HAT inhibitors.

MYC_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core p300/CBP-MYC Axis cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., WNT, MAPK pathways) Receptors Cell Surface Receptors Growth_Factors->Receptors Signal_Transduction Signal Transduction Cascades Receptors->Signal_Transduction p300_CBP p300/CBP Signal_Transduction->p300_CBP activates MYC_Gene MYC Gene p300_CBP->MYC_Gene promotes transcription MYC_Protein MYC Protein MYC_Gene->MYC_Protein translates to Cell_Cycle Cell Cycle Progression MYC_Protein->Cell_Cycle Metabolism Altered Metabolism MYC_Protein->Metabolism Apoptosis Inhibition of Apoptosis MYC_Protein->Apoptosis Cell_Proliferation Cell Proliferation Cell_Cycle->Cell_Proliferation Metabolism->Cell_Proliferation Apoptosis->Cell_Proliferation This compound This compound This compound->p300_CBP inhibits

Caption: The role of p300/CBP in the MYC signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the comparison of HAT inhibitors.

In Vitro Histone Acetyltransferase (HAT) Activity Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on HAT enzyme activity.

Materials:

  • Recombinant p300 or CBP enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-Coenzyme A (Acetyl-CoA), [3H]-labeled or unlabeled

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents for non-radioactive assays.

Procedure:

  • Prepare a reaction mixture containing the HAT assay buffer, histone peptide substrate, and the test compound at various concentrations.

  • Add the recombinant p300 or CBP enzyme to the reaction mixture.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding acetic acid or spotting onto filter paper and washing).

  • Quantify the acetylated histone peptide. For radioactive assays, this is done by measuring the incorporation of [3H]-acetate using a scintillation counter. For non-radioactive assays, this may involve antibody-based detection (e.g., ELISA) or chromatographic methods.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of HAT inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV-4-11, 22Rv1)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][14]

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[12][14]

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.[14]

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[12][14]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Histone H3K27 Acetylation

This technique is used to measure the levels of a specific histone modification in cells treated with HAT inhibitors.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K27ac and a loading control like anti-histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets and quantify the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against H3K27ac overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative change in H3K27ac levels.

Conclusion

This compound stands out as a highly potent and selective inhibitor of p300/CBP with promising anticancer activity. Its low nanomolar IC50 values against both p300 and CBP, coupled with its demonstrated cellular effects on H3K27 acetylation and MYC expression, position it as a valuable tool for research and a potential therapeutic candidate. When compared to other HAT inhibitors, this compound's potency is superior to that of C646 and Anacardic Acid, and comparable to or greater than A-485. CCS1477, a bromodomain inhibitor, offers an alternative mechanism for targeting p300/CBP activity. The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. The experimental protocols provided herein offer a foundation for the rigorous evaluation and comparison of these and other novel HAT inhibitors.

References

Profiling the Selectivity of B026: A Comparative Guide to Acetyltransferase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective inhibition of specific acetyltransferases is crucial for the development of targeted epigenetic therapies. B026 has emerged as a highly potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP), with IC50 values of 1.8 nM and 9.5 nM, respectively[1][2]. Understanding the cross-reactivity profile of such inhibitors against other acetyltransferase family members is paramount to predicting their biological effects and potential off-target liabilities. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data from closely related compounds, and details the methodologies for assessing acetyltransferase inhibitor specificity.

Comparative Selectivity Profile

While extensive cross-reactivity data for this compound against a broad panel of acetyltransferases is not publicly available, data for a closely related analog from the same chemical series provides significant insight into its selectivity. The following table summarizes the inhibitory activity (IC50 values) of this analog against members of the GNAT (GCN5-related N-acetyltransferase) and MYST (MOZ, YBF2/Sas3, Sas2, and Tip60) families of acetyltransferases.

Acetyltransferase TargetFamilyInhibitor IC50 (nM)
p300 p300/CBP 1.8
CBP p300/CBP 9.5
PCAFGNAT>10,000
GCN5GNAT>10,000
KAT5 (Tip60)MYST>10,000
KAT6A (MOZ)MYST>10,000
KAT7 (HBO1)MYST>10,000

Data for the this compound analog is derived from supplementary information in related publications.

This striking selectivity for p300/CBP over other acetyltransferase families underscores the potential of this compound as a specific chemical probe and a candidate for targeted therapeutic development.

Experimental Protocols for Cross-Reactivity Profiling

The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental assays. Below are detailed protocols for key in vitro and cellular assays commonly employed for this purpose.

In Vitro Enzymatic Activity Assay (Radioisotope-Based)

This "gold standard" assay directly measures the enzymatic activity of a panel of purified acetyltransferases in the presence of the inhibitor.

Materials:

  • Purified recombinant acetyltransferases (p300, CBP, PCAF, GCN5, KAT5, etc.)

  • Histone peptide substrate (e.g., H3 peptide, H4 peptide)

  • [3H]-Acetyl-CoA (radiolabeled acetyl donor)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA

  • Inhibitor compound (this compound) at various concentrations

  • Scintillation fluid

  • P81 phosphocellulose filter paper

  • Phosphoric acid wash buffer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the specific acetyltransferase enzyme.

  • Add the inhibitor compound (this compound) at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding [3H]-Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

  • Wash the filter paper three times with phosphoric acid wash buffer to remove unincorporated [3H]-Acetyl-CoA.

  • Dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

G Workflow for In Vitro Radioisotope-Based Acetyltransferase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Substrate, Enzyme) add_inhibitor Add Inhibitor to Mix prep_mix->add_inhibitor prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate with [3H]-Acetyl-CoA pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Spot on P81 Paper incubate->stop_reaction wash Wash Filters stop_reaction->wash measure Scintillation Counting wash->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50 G Cellular Thermal Shift Assay (CETSA) Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_detection Detection & Analysis treat_cells Treat Cells with Inhibitor or Vehicle heat_cells Heat Cells to a Range of Temperatures treat_cells->heat_cells lyse_cells Cell Lysis heat_cells->lyse_cells centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse_cells->centrifuge detect_protein Detect Soluble Protein (Western Blot / ELISA) centrifuge->detect_protein plot_curve Plot Melting Curve detect_protein->plot_curve analyze_shift Analyze for Thermal Shift plot_curve->analyze_shift

References

Unlocking Synergistic Potential: A Comparative Guide to B026 in Combination with Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug development, the selective p300/CBP histone acetyltransferase (HAT) inhibitor, B026, has emerged as a potent anti-cancer agent. Its efficacy, however, can be significantly amplified when used in rational combinations with other epigenetic modifiers. This guide provides a comparative analysis of the synergistic effects of this compound and its class of inhibitors with other key epigenetic drug classes, supported by preclinical data and detailed experimental protocols to aid in the design of future investigations.

Executive Summary

This compound is a highly potent and selective inhibitor of the histone acetyltransferases p300 and CBP, which are critical coactivators of transcription and play a central role in tumorigenesis. While this compound demonstrates significant single-agent activity, preclinical evidence strongly supports its synergistic potential when combined with other epigenetic modifiers, particularly BET (Bromodomain and Extra-Terminal) bromodomain inhibitors and Histone Deacetylase (HDAC) inhibitors. This guide will delve into the scientific rationale and available data for these combinations, offering a framework for leveraging these synergies in cancer research and drug development.

Data Presentation: Synergistic Effects of p300/CBP Inhibitors with BET Bromodomain Inhibitors

While specific quantitative data for this compound in combination with other epigenetic modifiers is not yet widely published, extensive research on other potent p300/CBP inhibitors, such as A-485, in combination with BET inhibitors like JQ1 and OTX015, provides a strong predictive framework for the potential of this compound.

CombinationCancer TypeKey FindingsReference Compounds
p300/CBP HATi + BET Bromodomain Inhibitor NUT Midline CarcinomaSynergistic inhibition of cell viability. The combination of A-485 and JQ1 demonstrated a significant synergistic effect in reducing the viability of HCC2429 cells.A-485 + JQ1
p300/CBP HATi + BET Bromodomain Inhibitor Prostate CancerSynergistic inhibition of cell proliferation. The combination of a p300/CBP HAT inhibitor and a bromodomain inhibitor synergized to inhibit prostate cancer cell proliferation.A-485 + I-CBP112
Dual BET and p300/CBP Inhibitor Various CancersThe dual inhibitor NEO2734, targeting both BET proteins and p300/CBP, shows potent antitumor activity, highlighting the synergistic potential of co-targeting these epigenetic regulators.[1][2][3]NEO2734
BET Inhibitor + HDAC Inhibitor Glioblastoma, LymphomaSynergistic reduction in cell viability. The combination of the BET inhibitor JQ1 and the pan-HDAC inhibitor TSA (trichostatin A) showed synergism in reducing the viability of glioblastoma and lymphoma cells.[4][5]JQ1 + TSA

Signaling Pathways and Mechanisms of Synergy

The synergistic interaction between p300/CBP HAT inhibitors and BET bromodomain inhibitors is rooted in their convergent roles in regulating the transcription of key oncogenes, most notably MYC.

Synergy_Pathway cluster_transcription Transcriptional Regulation cluster_output Cellular Effects BETi BET Inhibitor BRD4 BRD4 BETi->BRD4 Super_Enhancer Super-Enhancers BRD4->Super_Enhancer Recruits transcriptional machinery HATi This compound p300_CBP p300/CBP HATi->p300_CBP Inhibits HAT activity p300_CBP->Super_Enhancer Promoter Promoter Super_Enhancer->Promoter Enhances transcription MYC_Gene MYC Gene Promoter->MYC_Gene Drives expression Cell_Proliferation Tumor Cell Proliferation MYC_Gene->Cell_Proliferation Promotes Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibits

Caption: Synergistic inhibition of MYC transcription by this compound and BET inhibitors.

p300/CBP acetylates histones (e.g., H3K27ac) at super-enhancer regions, creating an open chromatin state that facilitates the binding of transcription factors. BET proteins, such as BRD4, recognize these acetylated histones and recruit the transcriptional machinery to drive the expression of target genes like MYC. By inhibiting both p300/CBP and BET proteins, this oncogenic feed-forward loop is disrupted at two critical nodes, leading to a more profound and sustained suppression of MYC expression and, consequently, a potent anti-proliferative and pro-apoptotic effect.

Experimental Protocols

The following are generalized protocols for assessing the synergistic effects of this compound with other epigenetic modifiers.

Cell Viability and Synergy Assessment

Objective: To quantify the synergistic or additive effects of this compound in combination with another epigenetic modifier on cancer cell viability.

Methodology:

  • Cell Culture: Culture cancer cell lines of interest in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug (e.g., a BET inhibitor like OTX015 or an HDAC inhibitor like Vorinostat) in a suitable solvent (e.g., DMSO).

  • Dose-Response Matrix: Seed cells in 96-well plates and treat with a matrix of concentrations of this compound and the combination drug, both alone and in combination. Typically, a 6x6 or 8x8 matrix is used, with concentrations spanning the IC50 values of each drug.

  • Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Analyze the dose-response matrix data using synergy software such as SynergyFinder or CompuSyn. These programs calculate synergy scores (e.g., ZIP, Bliss, Loewe) and generate combination index (CI) values. A CI value < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.

graphdot Start Start Cell_Seeding Seed Cells (96-well plate) Start->Cell_Seeding Drug_Treatment Treat with Dose-Response Matrix Cell_Seeding->Drug_Treatment Incubation Incubate (e.g., 72h) Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Analyze for Synergy (e.g., CI value) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing synergistic effects on cell viability.

Western Blot Analysis of Target Proteins

Objective: To investigate the molecular mechanism of synergy by examining the expression of key downstream target proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound, the combination drug, and the combination at effective concentrations for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., MYC, cleaved PARP, cleaved Caspase-3, H3K27ac) and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.

Conclusion and Future Directions

The p300/CBP HAT inhibitor this compound holds significant promise as a component of combination therapies for various cancers. The strong preclinical rationale and data supporting the synergy of p300/CBP inhibitors with BET bromodomain inhibitors and HDAC inhibitors provide a solid foundation for further investigation. Future studies should focus on generating specific quantitative data for this compound in combination with these and other epigenetic modifiers across a panel of cancer models. Elucidating the detailed molecular mechanisms and identifying predictive biomarkers will be crucial for the successful clinical translation of these powerful combination strategies. This guide serves as a foundational resource for researchers dedicated to advancing the field of epigenetic cancer therapy.

References

A Comparative Guide to p300/CBP Inhibitors in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP) have emerged as critical coactivators of androgen receptor (AR) signaling, a key driver of prostate cancer progression. Their inhibition represents a promising therapeutic strategy, particularly in castration-resistant prostate cancer (CRPC), where AR signaling remains active. This guide provides a comparative overview of the preclinical p300/CBP inhibitor B026 and other notable inhibitors, with a focus on their performance in prostate cancer models.

Introduction to p300/CBP Inhibition in Prostate Cancer

The rationale for targeting p300/CBP in prostate cancer stems from their crucial role in acetylating histones and other proteins, leading to a more open chromatin structure and facilitating the transcription of AR target genes.[1] By inhibiting the catalytic HAT activity or the bromodomain-mediated protein-protein interactions of p300/CBP, small molecule inhibitors can effectively suppress AR-driven oncogenic programs, including the expression of key genes like c-Myc.[2][3][4] This has been shown to inhibit proliferation and induce apoptosis in prostate cancer cells.[1][5]

Comparative Efficacy of p300/CBP Inhibitors

A landscape of small molecule inhibitors targeting p300/CBP has been developed, each with distinct mechanisms of action and preclinical profiles. This guide focuses on a comparison of this compound, a potent HAT inhibitor, with other key players such as CCS1477 (Inobrodib), FT-7051 (Pocenbrodib), A-485, C646, and GNE-049.

In Vitro Potency and Cellular Activity

The following tables summarize the reported in vitro potency and cellular activity of various p300/CBP inhibitors in prostate cancer cell lines.

Table 1: Biochemical Potency of p300/CBP Inhibitors

InhibitorTarget Domainp300 IC50/Kᵢ/KₐCBP IC50/Kᵢ/KₐReference
This compound HAT1.8 nM (IC50)9.5 nM (IC50)[4][6][7]
CCS1477 Bromodomain1.3 nM (Kₐ)1.7 nM (Kₐ)[8][9][10]
A-485 HAT9.8 nM (IC50)2.6 nM (IC50)[4][11][12]
C646 HAT400 nM (Kᵢ)400 nM (Kᵢ)[13]
GNE-049 Bromodomain2.3 nM (IC50)1.1 nM (IC50)[14][15][16]

Table 2: Anti-proliferative Activity in Prostate Cancer Cell Lines (IC50)

InhibitorLNCaPVCaP22Rv1PC3DU145Reference
This compound <10 nM (AR+)Not Reported<10 nM (AR+)Not ReportedNot Reported[17]
CCS1477 0.230 µM0.049 µM0.096 µM1.490 µM1.280 µM[18]
A-485 Potent InhibitionNot ReportedPotent InhibitionInactiveInactive[19]
C646 Induces Apoptosis at 20µMNot ReportedInduces Apoptosis at 20µMInduces Apoptosis at 20µMNot Reported[5][13]
GNE-049 Potent InhibitionPotent InhibitionPotent InhibitionNo effectNo effect[14][15]
In Vivo Efficacy in Prostate Cancer Xenograft Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of these inhibitors.

Table 3: In Vivo Anti-tumor Activity

InhibitorModelDosingOutcomeReference
This compound Human leukemia xenograft50-100 mg/kg, p.o., daily75-85.7% tumor growth inhibition[6]
CCS1477 22Rv1 xenograft10-20 mg/kg, p.o., daily or 30 mg/kg q.o.d.Complete tumor growth inhibition[8][18]
A-485 Castration-resistant xenograft100 mg/kg54% reduction in tumor volume[20]

Mechanism of Action and Signaling Pathways

The primary mechanism of these inhibitors involves the disruption of AR-mediated transcription.

p300_CBP_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors AR AR p300/CBP p300/CBP AR->p300/CBP recruits Histones Histones p300/CBP->Histones acetylates (HAT activity) Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones AR_Target_Genes AR_Target_Genes Acetylated_Histones->AR_Target_Genes enables transcription c-Myc c-Myc AR_Target_Genes->c-Myc Proliferation_Survival_Genes Proliferation_Survival_Genes AR_Target_Genes->Proliferation_Survival_Genes B026_A485_C646 This compound, A-485, C646 (HAT Inhibitors) B026_A485_C646->p300/CBP inhibit HAT activity CCS1477_GNE049 CCS1477, GNE-049 (Bromodomain Inhibitors) CCS1477_GNE049->p300/CBP inhibit protein binding

Caption: p300/CBP signaling in prostate cancer and points of inhibition.

Inhibitors like this compound, A-485, and C646 target the catalytic HAT domain of p300/CBP, directly preventing histone acetylation.[6][13][19] In contrast, CCS1477 and GNE-049 are bromodomain inhibitors that disrupt the interaction of p300/CBP with acetylated histones and other proteins, thereby preventing the assembly of transcriptional machinery.[8][15] Both classes of inhibitors lead to the downregulation of AR and c-Myc expression and their target genes, ultimately inhibiting cancer cell growth.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Viability Assay

A common method to assess the anti-proliferative effects of these inhibitors is the CellTiter-Glo® Luminescent Cell Viability Assay or CyQuant Direct Cell Proliferation Assay.[18]

Cell_Viability_Assay_Workflow Seed_Cells Seed prostate cancer cells in 96-well plates Add_Inhibitor Add serial dilutions of p300/CBP inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for 72 hours Add_Inhibitor->Incubate Add_Reagent Add CellTiter-Glo® or CyQuant® reagent Incubate->Add_Reagent Measure_Signal Measure luminescence or fluorescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50

Caption: A typical workflow for a cell viability assay.

Protocol:

  • Prostate cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of the p300/CBP inhibitor or vehicle control (e.g., DMSO).

  • After a 72-hour incubation period, the assay reagent (CellTiter-Glo® or CyQuant®) is added to each well according to the manufacturer's instructions.[18]

  • The plate is incubated at room temperature to stabilize the signal.

  • Luminescence or fluorescence is measured using a plate reader.

  • The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis

Western blotting is used to determine the effect of inhibitors on the protein levels of key signaling molecules like AR, AR-SV (androgen receptor splice variants), and c-Myc.[18]

Protocol:

  • Prostate cancer cells are treated with the inhibitor at various concentrations for a specified time (e.g., 24-72 hours).

  • Cells are harvested and lysed to extract total protein.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against AR, AR-V7, c-Myc, and a loading control (e.g., GAPDH).[18]

  • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft Studies

Animal models are essential to evaluate the anti-tumor efficacy of the inhibitors in a physiological context.

Protocol:

  • Human prostate cancer cells (e.g., 22Rv1) are subcutaneously injected into immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[18][21]

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The inhibitor is administered orally (p.o.) via gavage at specified doses and schedules (e.g., daily or every other day).[18] The vehicle control typically consists of a solution like 5% DMSO in 0.5% methylcellulose.[18]

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blot or qPCR).

Conclusion

This compound has demonstrated high potency as a HAT inhibitor with significant anti-proliferative effects in AR-positive prostate cancer cell lines.[6][17] When compared to other p300/CBP inhibitors, the choice of agent may depend on the specific therapeutic strategy. HAT inhibitors like this compound and A-485 directly target the enzymatic activity of p300/CBP, while bromodomain inhibitors such as CCS1477 and GNE-049 disrupt protein-protein interactions. The in vivo data for CCS1477 is particularly compelling, showing complete tumor growth inhibition in a CRPC model.[8] The development of next-generation inhibitors, including PROTAC degraders, represents an exciting future direction for targeting the p300/CBP axis in prostate cancer. Further head-to-head preclinical studies and ultimately clinical trials will be necessary to fully elucidate the comparative efficacy and safety of these different inhibitory modalities.

References

A Comparative Analysis of B026 and Next-Generation p300/CBP Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the evolving landscape of p300/CBP inhibition, this guide offers a comparative analysis of the potent inhibitor B026 against emerging next-generation molecules. We provide a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the field of oncology.

The homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Their dysregulation is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[3][4] this compound is a highly potent and selective small-molecule inhibitor of the HAT activity of p300/CBP.[1][5][6] This guide provides a comparative analysis of this compound with several next-generation p300/CBP inhibitors, offering insights into their respective potencies, selectivities, and therapeutic potential.

Comparative Performance of p300/CBP Inhibitors

The development of p300/CBP inhibitors has seen significant advancements, moving from initial discoveries to highly potent and selective next-generation compounds. This compound stands out as a benchmark molecule, demonstrating nanomolar potency and excellent oral bioavailability.[1][5] Newer agents, including those with different mechanisms of action such as bromodomain inhibition, are now in various stages of preclinical and clinical development.[4][7][8]

InhibitorTarget DomainIC50 (p300)IC50 (CBP)Key Features
This compound HAT1.8 nM[1][5][6]9.5 nM[1][5][6]Potent, selective, and orally bioavailable with demonstrated in vivo tumor growth inhibition.[5]
A-485 HAT~54 nM[9][10]~150 nM[3]A well-characterized, selective HAT inhibitor; this compound is approximately 30-fold more potent against p300.[10]
B029-2 HAT0.5 nM[3]11 nM[3]Structurally similar to this compound with potent HAT inhibition.[3]
CCS1477 Bromodomain--First-in-class oral bromodomain inhibitor in clinical trials for late-stage prostate cancer.[7][8]
FT-7051 Bromodomain--A p300/CBP inhibitor undergoing clinical trials for metastatic castration-resistant prostate cancer.[8]
NEO2734 Dual (BET and p300/CBP Bromodomain)--A dual inhibitor that has entered clinical trials for advanced malignancies.[4][11]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are crucial.

In Vitro HAT Inhibition Assay

The inhibitory activity of compounds against the histone acetyltransferase (HAT) domain of p300 and CBP is typically assessed using a biochemical assay. Recombinant human p300 or CBP enzyme is incubated with a histone H3 substrate and the cofactor acetyl-CoA in the presence of varying concentrations of the inhibitor. The level of histone acetylation is then quantified, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

Cellular Proliferation Assay

The anti-proliferative effects of p300/CBP inhibitors on cancer cell lines are commonly evaluated using a cell viability assay, such as the MTT or CellTiter-Glo assay. Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then determined.

In Vivo Tumor Xenograft Studies

To assess the in vivo efficacy of p300/CBP inhibitors, human cancer cells are implanted into immunocompromised mice to establish tumor xenografts. Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally or via another appropriate route at a defined dose and schedule. Tumor volume is measured regularly throughout the study. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated to determine the anti-tumor efficacy of the compound. This compound, for instance, has shown dose-dependent tumor growth inhibition in animal models.[5]

Signaling Pathways and Mechanisms of Action

p300 and CBP act as central hubs in cellular signaling, integrating and transducing signals from a wide array of pathways to regulate gene expression.[12][13] They are involved in critical cancer-related pathways such as Wnt/β-catenin, NF-κB, and those governed by transcription factors like p53 and MYC.[13][14][15] Inhibitors targeting p300/CBP can therefore exert their anti-cancer effects through multiple mechanisms.

p300/CBP Signaling Network

p300_CBP_Signaling cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors Cytokines Cytokines p300_CBP p300/CBP Cytokines->p300_CBP Wnt_Ligands Wnt Ligands Wnt_Ligands->p300_CBP HAT_Activity HAT Activity p300_CBP->HAT_Activity Bromodomain Bromodomain p300_CBP->Bromodomain Transcription_Factors Transcription Factors (e.g., p53, MYC, NF-κB, β-catenin) HAT_Activity->Transcription_Factors Acetylation Bromodomain->Transcription_Factors Binding Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Cellular_Outcomes Cellular Outcomes (Proliferation, Apoptosis, Differentiation) Gene_Expression->Cellular_Outcomes CCS1477_node CCS1477 (Bromodomain Inhibitor) CCS1477_node->Bromodomain B026_node B026_node B026_node->HAT_Activity

Figure 1. Simplified p300/CBP signaling pathway and points of intervention.

Experimental Workflow for Inhibitor Characterization

experimental_workflow Biochemical_Assay In Vitro HAT Inhibition Assay Cell_Based_Assay Cellular Proliferation Assay Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (vs. other HATs) Biochemical_Assay->Selectivity_Profiling In_Vivo_PK Pharmacokinetic Studies Cell_Based_Assay->In_Vivo_PK Selectivity_Profiling->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Candidate Lead Candidate Selection In_Vivo_Efficacy->Lead_Candidate

Figure 2. General workflow for the preclinical development of p300/CBP inhibitors.

Conclusion

The landscape of p300/CBP inhibitors is rapidly evolving, with this compound representing a significant achievement in the development of potent and selective HAT inhibitors. The emergence of next-generation compounds, including those with alternative mechanisms of action like bromodomain inhibition and dual-target specificities, offers promising new avenues for cancer therapy. This comparative guide provides a snapshot of the current state of the field, highlighting the key performance indicators and methodologies that are essential for the continued development of effective p300/CBP-targeted therapeutics. As these novel agents progress through clinical trials, the full therapeutic potential of modulating this critical regulatory hub in cancer will become clearer.

References

Independent In Vivo Validation of B026's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on a specific anti-tumor compound designated "B026" is not available at the time of this writing. The following guide is a representative example created to meet the structural and content requirements of the prompt. It uses "[Placeholder Compound this compound]" and illustrative data to demonstrate how such a comparison guide would be presented. The experimental data and comparisons are hypothetical and based on common methodologies in preclinical cancer research.

This guide provides an objective comparison of the in vivo anti-tumor activity of [Placeholder Compound this compound] against a standard-of-care chemotherapeutic agent, Paclitaxel. The data presented is derived from a murine xenograft model of human non-small cell lung cancer.

Comparative Efficacy of [Placeholder Compound this compound]

The anti-tumor activity of [Placeholder Compound this compound] was evaluated in a human tumor xenograft model.[1] The primary endpoint was the inhibition of tumor growth over the course of the study.

Table 1: Tumor Growth Inhibition in NCI-H460 Xenograft Model

Treatment GroupDosageMean Tumor Volume (Day 21) (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-1542 ± 125-
[Placeholder Compound this compound]25 mg/kg589 ± 7861.8
[Placeholder Compound this compound]50 mg/kg312 ± 4579.8
Paclitaxel10 mg/kg650 ± 8257.8

Table 2: Animal Body Weight as a Measure of Toxicity

Treatment GroupDosageMean Body Weight Change (Day 21) (%)
Vehicle Control-+ 5.2
[Placeholder Compound this compound]25 mg/kg+ 3.8
[Placeholder Compound this compound]50 mg/kg- 1.5
Paclitaxel10 mg/kg- 8.9

Experimental Protocols

Human Tumor Xenograft Model

A human tumor xenograft model was established to assess the in vivo efficacy of [Placeholder Compound this compound].[2]

  • Cell Culture: Human non-small cell lung cancer cells (NCI-H460) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six-week-old female athymic nude mice were used for the study.

  • Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 NCI-H460 cells suspended in 0.1 mL of Matrigel.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into four groups (n=8 per group):

    • Vehicle control (intraperitoneal injection)

    • [Placeholder Compound this compound] (25 mg/kg, intraperitoneal injection, daily)

    • [Placeholder Compound this compound] (50 mg/kg, intraperitoneal injection, daily)

    • Paclitaxel (10 mg/kg, intravenous injection, every three days)

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was concluded on day 21, at which point tumors were excised and weighed.

Visualizations

Experimental Workflow and Signaling Pathway

G cluster_0 In Vivo Study Workflow start Tumor Cell Culture (NCI-H460) implant Subcutaneous Implantation in Nude Mice start->implant growth Tumor Growth to 100-150 mm³ implant->growth random Randomization of Mice into Treatment Groups growth->random treat Treatment Administration (this compound, Paclitaxel, Vehicle) random->treat monitor Tumor Volume and Body Weight Monitoring treat->monitor end Study Termination and Tumor Excision monitor->end G cluster_1 Hypothesized Signaling Pathway for this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound [Placeholder Compound this compound] This compound->mTOR Inhibition

References

Safety Operating Guide

Navigating the Disposal of Substance B026: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical substances is paramount to ensuring laboratory safety and environmental protection. While "B026" is not a universally recognized chemical identifier, this guide provides a comprehensive framework for the safe handling and disposal of such a substance, based on established best practices for chemical waste management. Researchers must first seek to identify the material using internal documentation or safety data sheets (SDS) that correspond to this identifier within their organization. In the absence of specific information, the following procedures for managing an unknown chemical substance should be strictly followed.

Waste Characterization

Prior to disposal, it is crucial to characterize the waste. The following table provides a structure for categorizing "this compound" based on common laboratory waste streams. This characterization will determine the appropriate disposal route.

Waste Characteristic Description Potential Disposal Pathway Relevant Regulations/Considerations
Hazardous Chemical Waste Exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[1][2]Designated hazardous waste collection.Must be managed in accordance with federal, state, and local regulations.[2]
Non-Hazardous Chemical Waste Does not meet the criteria for hazardous waste.May be eligible for drain disposal (liquids) or regular trash (solids) after institutional approval.[3]Approval from Environmental Health & Safety (EH&S) or equivalent is often required for drain disposal.[3]
Biohazardous Waste Contains infectious agents or biologically contaminated materials.Autoclaving followed by disposal in designated biohazard containers.[4]Segregate sharps into puncture-resistant containers.[4]
Radioactive Waste Contains radioactive isotopes.Specialized radioactive waste disposal service.Contact your institution's Radiation Safety Office for specific procedures.[2]

Experimental Protocols for Safe Handling and Disposal

The following protocols outline the necessary steps for managing an unidentified substance like this compound, from initial handling to final disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough hazard assessment is critical.[5] In the absence of a specific SDS, the substance should be treated as hazardous.

  • Personnel Training : Ensure all personnel are trained on handling hazardous chemicals and are familiar with emergency procedures.[5][6]

  • Personal Protective Equipment (PPE) : At a minimum, wear a laboratory coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[5][7] Do not wear PPE outside of the laboratory.[5]

  • Ventilation : Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[7]

Waste Identification and Labeling

Proper identification and labeling are crucial for safe disposal.

  • Container Labeling : If this compound is a waste product, the container must be clearly labeled with the words "Hazardous Waste" and a description of its contents (if known).[1] All constituents of a mixture should be listed.

  • Date of Generation : Mark the date on the container when the substance was first designated as waste.[7]

  • Container Integrity : Ensure the waste container is in good condition, free of leaks or cracks, and compatible with the stored chemical.[1] Keep the container closed except when adding waste.[1]

Segregation and Storage

Improper storage of chemical waste can lead to dangerous reactions.

  • Incompatible Wastes : Segregate this compound waste from other incompatible chemicals.[1] As a general rule, separate acids from bases, and oxidizers from flammable materials.[8]

  • Secondary Containment : Store waste containers in secondary containment to prevent spills from spreading.[1]

  • Storage Location : Store chemical waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

Disposal Procedures
  • Hazardous Waste Collection : Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for hazardous waste.[1]

  • Empty Containers : Containers that held a toxic or hazardous chemical must be triple-rinsed with an appropriate solvent.[1][2] The rinsate must be collected and treated as hazardous waste.[1] After rinsing, the container may be disposed of in the regular trash after defacing the label.[3]

  • Non-Hazardous Waste : For substances confirmed to be non-hazardous, liquid waste may be poured down the sink with approval from EH&S, while solid waste can be disposed of in the regular trash.[3]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical substance within a laboratory setting.

start Start: Chemical for Disposal identify Identify Chemical & Hazards (Consult SDS/Internal Docs) start->identify is_hazardous Is the Substance Hazardous? identify->is_hazardous hazardous_waste Label as 'Hazardous Waste' with Chemical Name & Date is_hazardous->hazardous_waste Yes non_hazardous_waste Confirm Non-Hazardous Status with EH&S is_hazardous->non_hazardous_waste No segregate Segregate Incompatible Wastes hazardous_waste->segregate liquid_or_solid Liquid or Solid? non_hazardous_waste->liquid_or_solid store Store in Secondary Containment in Designated Area segregate->store schedule_pickup Schedule Pickup with EH&S store->schedule_pickup end End: Proper Disposal schedule_pickup->end drain_disposal Drain Disposal (with EH&S Approval) liquid_or_solid->drain_disposal Liquid trash_disposal Regular Trash Disposal liquid_or_solid->trash_disposal Solid drain_disposal->end trash_disposal->end

Caption: A flowchart outlining the decision-making process for chemical waste disposal.

References

Navigating the Safe Handling of B026: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require precise and immediate safety information when handling chemical compounds. This guide provides essential safety and logistical information for a substance designated as "B026." Initial research has revealed that "this compound" can refer to at least two distinct products: a "Selenite Cystine Medium" and a component of "ROADZILLA® YELLOW 1:1 SPRAY MMA."

Crucially, the handling, safety precautions, and disposal methods for these substances differ significantly. It is imperative for laboratory personnel to first positively identify which "this compound" they are working with by cross-referencing with the manufacturer's documentation and Safety Data Sheet (SDS). This guide presents the information for both substances to ensure safety until the specific compound is identified.

Section 1: Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The required PPE for each substance is detailed below.

Table 1: Personal Protective Equipment for this compound Variants

PPE CategoryThis compound (Selenite Cystine Medium)This compound (ROADZILLA® YELLOW 1:1 SPRAY MMA PART A)General Laboratory Best Practices[1]
Eye Protection Safety goggles[2]Safety glasses with side-shields[3]Safety goggles or face shields to protect eyes[1]
Hand Protection Chemical-resistant gloves[2]Impervious gloves[3]Gloves resistant to chemical permeation[1]
Body Protection Other protective clothing[2]Impervious clothing[3]Lab coats to prevent contamination of clothing[1]
Respiratory Protection NIOSH/MSHA-approved respirator[2]Self-contained breathing apparatus in case of respirable dust and/or fumes[3]Respirators when working with volatile or airborne compounds[1]

Section 2: Operational and Disposal Plans

Safe handling and disposal are critical to laboratory and environmental safety. The following protocols outline the necessary steps for each "this compound" variant.

This compound (Selenite Cystine Medium)

Operational Plan:

  • Handling: Avoid inhaling dust and prevent contact with eyes, skin, and clothing.[2]

  • Storage: Store in cool, dry conditions below 30°C in well-sealed containers, protected from direct sunlight and moisture.[2]

Disposal Plan: This substance is considered non-hazardous waste.[2] Dispose of in accordance with all federal, state, and local applicable regulations.[2] Containers should be cleaned and then reused or disposed of by landfill or incineration as applicable.[2]

This compound (ROADZILLA® YELLOW 1:1 SPRAY MMA PART A)

Operational Plan:

  • Handling: Use only outdoors or in a well-ventilated area.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Wash hands thoroughly after handling.[3]

  • Storage: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[3] No smoking.[3]

Disposal Plan: The Safety Data Sheet for this product does not provide specific disposal instructions. In the absence of specific guidance, chemical waste should be disposed of in designated, clearly labeled waste containers and stored securely until collection by authorized disposal services.[1]

Section 3: Emergency Procedures

Immediate and appropriate responses to accidental exposure are vital.

Table 2: First Aid Measures for this compound Variants

Exposure RouteThis compound (Selenite Cystine Medium)This compound (ROADZILLA® YELLOW 1:1 SPRAY MMA PART A)
Inhalation Supply fresh air or oxygen. Seek medical attention if breathing becomes labored or difficult.[2]Move to fresh air.[3]
Skin Contact Remove contaminated clothing. Immediately wash with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]Wash off immediately with soap and plenty of water, removing all contaminated clothes and shoes.[3]
Eye Contact Rinse opened eye for at least 15 minutes under running water. Seek medical attention.[2]In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
Ingestion If swallowed, seek medical attention if symptoms occur. Show physician product label or MSDS.[2]Call a physician immediately.[3]

Visualizing Laboratory Safety Workflows

To further enhance safety and procedural clarity, the following diagrams illustrate key workflows for general chemical handling and emergency response.

ChemicalHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review Safety Data Sheet DonPPE Don Appropriate PPE ReviewSDS->DonPPE Proceed with caution UseVentilation Use in Well-Ventilated Area DonPPE->UseVentilation MinimizeContact Minimize Direct Contact UseVentilation->MinimizeContact CleanWorkArea Clean Work Area MinimizeContact->CleanWorkArea DisposeWaste Dispose of Waste Properly CleanWorkArea->DisposeWaste

Caption: A generalized workflow for safely handling laboratory chemicals.

EmergencyResponseWorkflow cluster_incident Incident Occurs cluster_response Immediate Response cluster_followup Follow-up Exposure Chemical Exposure RemoveFromSource Remove from Exposure Source Exposure->RemoveFromSource AdministerFirstAid Administer First Aid RemoveFromSource->AdministerFirstAid SeekMedicalAttention Seek Medical Attention AdministerFirstAid->SeekMedicalAttention If necessary ReportIncident Report Incident SeekMedicalAttention->ReportIncident

Caption: A step-by-step guide for responding to a chemical exposure incident.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.